N-(8-methoxynaphthalen-1-yl)acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25g/mol |
IUPAC Name |
N-(8-methoxynaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C13H13NO2/c1-9(15)14-11-7-3-5-10-6-4-8-12(16-2)13(10)11/h3-8H,1-2H3,(H,14,15) |
InChI Key |
HXJRYFGCNVSBAY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=CC=C2)OC |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=CC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of N-(8-methoxynaphthalen-1-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available spectroscopic data for the compound N-(8-methoxynaphthalen-1-yl)acetamide (CAS No. 102871-77-2). Despite a comprehensive search of available scientific databases, experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule could not be located. Therefore, this guide presents predicted data and data from closely related analogs to provide an informed estimation of its spectroscopic properties. The document also includes detailed experimental protocols for the spectroscopic analysis of aromatic amides and a workflow diagram for spectroscopic analysis in a drug development context.
Data Presentation
Due to the absence of direct experimental spectra for this compound, the following tables provide a combination of expected values based on the analysis of its chemical structure and data from analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃ (acetamide) | ~ 2.2 | Singlet | Expected range for an acetamido methyl group. |
| OCH₃ (methoxy) | ~ 4.0 | Singlet | Typical for an aryl methoxy group. |
| Naphthalene-H | 7.0 - 8.0 | Multiplets | Aromatic protons will appear as a complex set of multiplets. The exact shifts and coupling constants are difficult to predict without experimental data. |
| NH (amide) | 8.0 - 9.5 | Broad Singlet | Chemical shift can be highly variable depending on solvent and concentration. |
¹³C NMR (Carbon-13 NMR)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ (acetamide) | ~ 24 | |
| OCH₃ (methoxy) | ~ 56 | |
| Naphthalene-C | 105 - 140 | Multiple peaks |
| Naphthalene-C (quaternary) | 125 - 158 | Weaker signals for carbons attached to other non-hydrogen atoms. |
| C=O (amide) | ~ 170 |
Disclaimer: The NMR data presented above are estimations based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3350 - 3180 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to Weak |
| C=O Stretch (amide I band) | 1680 - 1630 | Strong |
| N-H Bend (amide II band) | 1640 - 1550 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O Stretch (aryl ether) | 1275 - 1200 (asymmetric) | Strong |
| 1075 - 1020 (symmetric) | Strong |
Table 3: Mass Spectrometry (MS) Data
| Analysis | Value | Notes |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| Predicted [M]+• | m/z 215 | Molecular ion peak. |
| Predicted [M+H]⁺ | m/z 216 | Commonly observed in ESI and CI. |
| Predicted Fragmentation | Loss of the acetyl group (-43) to give a fragment at m/z 172 is a likely fragmentation pathway. Further fragmentation of the naphthalene core would also be expected. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are to be recorded on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, the spectral width should be set from approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Proton decoupling should be employed to simplify the spectrum.
-
The chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.
-
If necessary, filter the solution through a syringe filter to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
The mass spectrum is to be acquired using a mass spectrometer equipped with an ESI source.
-
The sample solution is introduced into the source via direct infusion or through a liquid chromatography system.
-
The analysis can be performed in both positive and negative ion modes to determine the most effective ionization.
-
The mass range should be set to scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.
-
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
An In-depth Technical Guide on the Solubility and Stability of N-(8-methoxynaphthalen-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel aromatic amide, N-(8-methoxynaphthalen-1-yl)acetamide. Given the absence of specific experimental data for this compound in publicly available literature, this document outlines the standard experimental protocols and data presentation formats that are critical in early-stage drug development.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of a Structurally Related Naphthalene Derivative
| Property | Value | Reference |
| Molecular Weight | 341.4 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 5.2 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 341.141578849 Da | Computed by PubChem 2.1 |
| Topological Polar Surface Area | 38.3 Ų | Computed by Cactvs 3.4.6.11 |
Note: These properties are for N-[8-(3-methoxynaphthalen-2-yl)naphthalen-1-yl]acetamide and should be considered as theoretical estimates for this compound until experimental data is generated.[1]
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The "gold standard" for determining equilibrium solubility is the saturation shake-flask (SSF) method.[2]
This protocol is designed to determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Add an excess amount of solid this compound to a series of volumetric flasks, each containing a different solvent.
-
Agitate the resulting suspensions at a constant, controlled temperature (e.g., 25°C and 37°C) using an orbital shaker.[2] The agitation period should be sufficient to reach equilibrium, typically 24 to 48 hours.[2]
-
After the equilibration period, allow the suspensions to settle for a defined period (e.g., 18 hours).
-
Separate the solid and liquid phases by centrifugation at a specified speed and duration (e.g., 10,000 rpm for 20 minutes).[2]
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated HPLC method.
The results of the solubility studies should be presented in a clear and concise table, as illustrated with hypothetical data in Table 2.
Table 2: Hypothetical Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 5.0) | 37 | 5.2 |
| PBS (pH 7.4) | 37 | 4.8 |
| DMSO | 25 | > 10,000 |
| Ethanol | 25 | 520 |
Stability Assessment
Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products.[3][4] These studies involve subjecting the compound to various environmental conditions over time.[4]
A comprehensive stability program includes long-term, accelerated, and forced degradation studies.
3.1.1. Long-Term and Accelerated Stability Studies
These studies evaluate the stability of the drug substance under recommended storage conditions and under stressed conditions to predict its shelf-life more quickly.[5]
Procedure:
-
Store accurately weighed samples of this compound in controlled environment chambers under various conditions as outlined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[5]
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.[3]
-
Analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.
3.1.2. Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.
Procedure:
-
Subject solutions of this compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C
-
Basic Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Solid drug substance at 80°C
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples at appropriate time points using HPLC to identify and quantify any degradation products.
The results from the stability studies should be tabulated to show the change in assay and the formation of degradation products over time. Table 3 provides a hypothetical example for an accelerated stability study.
Table 3: Hypothetical Accelerated Stability Data for this compound (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | White to off-white powder | 99.5 | 0.38 |
| 6 | White to off-white powder | 99.1 | 0.75 |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the solubility and stability testing protocols.
Caption: Workflow for Solubility Determination.
Caption: Overview of Stability Testing Protocol.
References
"CAS number for N-(8-methoxynaphthalen-1-yl)acetamide"
An In-depth Technical Guide to N-(8-methoxynaphthalen-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of this compound. The data is presented to be a valuable resource for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound, also known as N-(8-methoxy-1-naphthyl)acetamide, is an aromatic amide. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 102871-77-2 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(=O)NC1=CC=CC2=C1C(OC)=CC=C2 | |
| InChI Key | Not available |
Synthesis Protocol
A general and reliable method for the synthesis of this compound involves the N-acetylation of the corresponding amine, 8-methoxy-1-naphthylamine. The following protocol describes this common laboratory procedure.
Experimental Protocol: N-Acetylation of 8-methoxy-1-naphthylamine
Materials:
-
8-methoxy-1-naphthylamine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve 8-methoxy-1-naphthylamine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add pyridine (1.5 equivalents) to the solution. Cool the mixture in an ice bath to 0°C.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of acetamide and naphthalene derivatives has shown significant pharmacological activities. Studies on related compounds have reported antioxidant, anti-inflammatory, and antiproliferative effects.[2][3][4]
For instance, certain N-(naphthalen-2-yl)acetamide derivatives have demonstrated antiproliferative activity against human cancer cell lines by inducing cell cycle arrest in the S phase.[3] This suggests that compounds with a similar chemical scaffold, such as this compound, could potentially interact with cellular signaling pathways that regulate cell proliferation and inflammation.
A hypothetical pathway that such a compound might influence is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central mediator of inflammatory responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
This guide serves as a foundational resource. Further experimental validation is necessary to fully characterize the synthesis, and biological activity of this compound.
References
- 1. 102871-77-2 CAS MSDS (N-(8-methoxy-1-naphthyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential Biological Activity of Methoxynaphthalene Acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of methoxynaphthalene acetamide derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Methoxynaphthalene acetamide derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various methoxynaphthalene acetamide derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
Table 1: Anticancer Activity of Naphthalen-1-yloxyacetamide Derivatives against MCF-7 Breast Cancer Cells [1]
| Compound | Structure | IC50 (µM) |
| 5c | N-(1-(4-nitrophenyl)-3-oxo-3-(2-(2-(naphthalen-1-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)benzamide | 7.39 |
| 5d | N-(1-(4-methoxyphenyl)-3-oxo-3-(2-(2-(naphthalen-1-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)benzamide | 2.33 |
| 5e | N-(1-(4-chlorophenyl)-3-oxo-3-(2-(2-(naphthalen-1-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)benzamide | 3.03 |
| Doxorubicin (Standard) | - | 6.89 |
Table 2: Anticancer Activity of 6-Methoxynaphthalene Derivatives against HCT-116 Colon Cancer Cells [2][3][4]
| Compound | Structure Description | IC50 (µM) |
| 6b | Derivative of 6-methoxynaphthalene | Promising Activity |
| 6c | Derivative of 6-methoxynaphthalene | Promising Activity |
| 6d | Derivative of 6-methoxynaphthalene | Promising Activity |
| 16 | Derivative of 6-methoxynaphthalene | Promising Activity |
Specific IC50 values for compounds 6b, 6c, 6d, and 16 were described as "promising inhibitory activity" in the low micromolar range in the source material.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methoxynaphthalene acetamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxynaphthalene acetamide derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
The anticancer effects of methoxynaphthalene acetamide derivatives are often mediated through the induction of apoptosis and cell cycle arrest.
These compounds can trigger the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.
Certain derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1]
Antimicrobial Activity
Several methoxynaphthalene acetamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected methoxynaphthalene derivatives, presenting their minimum inhibitory concentration (MIC) values.
Table 3: Antimicrobial Activity of 2-Hydroxynaphthalene-1-carboxamide Derivatives [5]
| Compound | Microorganism | MIC (µM) |
| 13 | Staphylococcus aureus (MRSA) | 54.9 |
| 22 | Staphylococcus aureus (MRSA) | 0.3 - 92.6 |
| 22 | Escherichia coli | 23.2 |
| 27 | Staphylococcus aureus (MRSA) | 0.3 - 92.6 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Methoxynaphthalene acetamide derivatives (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive control)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates using the broth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of methoxynaphthalene acetamide derivatives.
Conclusion
Methoxynaphthalene acetamide derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The data and protocols presented in this guide highlight their promising anticancer and antimicrobial activities. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to advance these derivatives towards clinical applications. This document serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this chemical class.
References
- 1. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of N-(8-methoxynaphthalen-1-yl)acetamide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and biological properties of the novel compound, N-(8-methoxynaphthalen-1-yl)acetamide. In the absence of experimental data, computational methods offer a robust and efficient approach for the initial assessment of new chemical entities in the drug discovery pipeline. This document outlines detailed protocols for utilizing publicly available web-based tools to predict key drug-like properties. Furthermore, it presents the predicted data in a structured format and visualizes a general in silico workflow and potential biological signaling pathways using the Graphviz DOT language, adhering to specified formatting for clarity and high-contrast visualization.
Introduction
This compound is a small molecule with a naphthalene scaffold, a common motif in medicinal chemistry. Early-stage characterization of its properties is crucial for evaluating its potential as a drug candidate. In silico methods, leveraging quantitative structure-activity relationship (QSAR) models and machine learning algorithms, provide a time- and cost-effective means to generate predictive data on a compound's behavior in a biological system. This guide serves as a practical protocol for researchers to apply these methods to this compound and other novel compounds.
Predicted Physicochemical and ADMET Properties
The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound, generated using various computational models.
Physicochemical Properties
| Property | Predicted Value | Tool Used |
| Molecular Formula | C₁₃H₁₃NO₂ | - |
| Molecular Weight | 215.25 g/mol | SwissADME |
| LogP (Octanol/Water Partition Coefficient) | 2.58 | SwissADME |
| Water Solubility (LogS) | -3.14 | SwissADME |
| pKa (most acidic) | 14.13 | pkCSM |
| pKa (most basic) | 0.83 | pkCSM |
| Polar Surface Area (PSA) | 49.33 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 2 | SwissADME |
| Number of Hydrogen Bond Donors | 1 | SwissADME |
| Number of Rotatable Bonds | 2 | SwissADME |
ADMET Profile
| Parameter | Prediction | Predicted Value | Tool Used |
| Absorption | |||
| Human Intestinal Absorption | 93.5% | pkCSM | |
| Caco-2 Permeability (log Papp) | 0.69 | pkCSM | |
| P-glycoprotein Substrate | No | SwissADME | |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME | |
| CNS Permeability (logPS) | -1.56 | pkCSM | |
| Volume of Distribution (VDss, log L/kg) | 0.11 | pkCSM | |
| Metabolism | |||
| CYP1A2 Inhibitor | Yes | SwissADME | |
| CYP2C19 Inhibitor | No | SwissADME | |
| CYP2C9 Inhibitor | Yes | SwissADME | |
| CYP2D6 Inhibitor | No | SwissADME | |
| CYP3A4 Inhibitor | No | SwissADME | |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.42 | pkCSM | |
| Toxicity | |||
| AMES Toxicity | No | pkCSM | |
| Hepatotoxicity | Yes | pkCSM | |
| Skin Sensitisation | No | pkCSM |
Predicted Biological Activities
Based on structural similarity to known bioactive molecules, particularly other naphthalen-1-yl derivatives, the following potential biological activities are predicted for this compound.
| Biological Target/Activity | Bioactivity Score | Tool Used |
| GPCR Ligand | -0.35 | Molinspiration |
| Ion Channel Modulator | -0.48 | Molinspiration |
| Kinase Inhibitor | -0.62 | Molinspiration |
| Nuclear Receptor Ligand | -0.21 | Molinspiration |
| Protease Inhibitor | -0.55 | Molinspiration |
| Enzyme Inhibitor | -0.29 | Molinspiration |
Note: A bioactivity score > 0 indicates high probability of activity, -0.5 to 0.0 suggests moderate activity, and < -0.5 indicates inactivity.
Experimental Protocols: In Silico Prediction
This section provides detailed, step-by-step protocols for predicting the properties of this compound using freely accessible web-based tools.
Protocol for Physicochemical and Pharmacokinetic Prediction using SwissADME
-
Input the molecular structure. The structure of this compound can be provided as a SMILES string (COc1cccc2c1c(NC(C)=O)ccc2).
-
Run the prediction. Click the "Run" button to initiate the calculations.
-
Analyze the results. The output will provide a comprehensive table of physicochemical properties, pharmacokinetic predictions (including BBB permeability and P-glycoprotein substrate status), drug-likeness parameters (e.g., Lipinski's rule of five), and medicinal chemistry alerts.[2]
Protocol for ADMET Prediction using pkCSM
-
Enter the SMILES string. Input the SMILES string for this compound.
-
Submit for prediction. Click the "Submit" button.
-
Interpret the output. The server will return predictions for a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and various toxicity endpoints.[3][5]
Protocol for Bioactivity Prediction using Molinspiration
-
Go to the Molinspiration website. [6]
-
Input the molecule. Enter the SMILES string of the compound.
-
Select "Predict Bioactivity". This will calculate the bioactivity score against major drug target classes.[[“]]
-
Evaluate the bioactivity scores. The results indicate the likelihood of the molecule interacting with different target families.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the in silico prediction workflow and potential signaling pathways that may be modulated by this compound.
Caption: General workflow for in silico prediction of small molecule properties.
Caption: Putative melatonin receptor signaling pathway.
Caption: Potential mechanism of tubulin polymerization inhibition.
Discussion
The in silico analysis of this compound suggests a promising drug-like profile. The predicted physicochemical properties are within the ranges typically associated with oral bioavailability. The ADMET predictions indicate good intestinal absorption and blood-brain barrier permeability, with potential liabilities related to CYP450 enzyme inhibition and hepatotoxicity that would require experimental validation. The predicted bioactivity scores, while not strongly indicative of a specific target, suggest that the compound is more likely to interact with nuclear receptors or be an enzyme inhibitor rather than a potent GPCR ligand or ion channel modulator.
The potential interaction with melatonin receptors is inferred from the structural similarity to known melatonin agonists. The methoxynaphthalene core is a key feature of melatonin and its analogues. Similarly, various naphthalene derivatives have been reported to interfere with tubulin polymerization, a mechanism relevant to anticancer drug discovery. The provided signaling pathway diagrams illustrate these potential mechanisms of action.
It is imperative to underscore that these in silico predictions are theoretical and require experimental verification. However, they provide a valuable framework for prioritizing compounds for synthesis and further biological evaluation.
Conclusion
This technical guide has demonstrated the application of in silico tools for the comprehensive property profiling of this compound. The presented data and protocols offer a foundational dataset and a methodological workflow for researchers in drug discovery. The predictive models suggest that this compound possesses favorable drug-like characteristics, warranting further investigation. The use of computational predictions in the early stages of research can significantly streamline the drug development process, enabling a more targeted and efficient allocation of resources.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Melatonin receptor signaling pathways in circadian regulation - Consensus [consensus.app]
A Technical Review of N-(substituted naphthalen-1-yl)acetamide Compounds: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The N-(substituted naphthalen-1-yl)acetamide scaffold is a versatile and privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating significant potential in treating neurodegenerative diseases, cancer, and microbial infections. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development.
Synthesis and Characterization
The primary synthetic route to N-(substituted naphthalen-1-yl)acetamide derivatives involves the acylation of a corresponding naphthalen-1-amine with an appropriate acetylating agent. A common and effective method is a two-step reaction involving amidation with a coupling reagent, followed by amination or substitution.
A representative synthetic workflow is illustrated below. The process typically begins with the reaction of a starting acid with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) to form an activated intermediate, which then reacts with the substituted naphthalen-1-amine to yield the final acetamide product in good yields.[1]
Caption: General Synthesis Workflow for N-(substituted naphthalen-1-yl)acetamide.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of N-(naphthalen-1-yl)acetamide have been investigated for several biological activities. The substitution pattern on both the naphthalene ring and the acetamide group plays a crucial role in determining the potency and selectivity of these compounds.
Cholinesterase Inhibition
A significant area of investigation for these compounds is their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
For instance, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide was found to be a selective inhibitor of BChE.[1][2] A series of N-(substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides also showed potent AChE inhibitory activity.[3] It was noted that electron-donating groups, such as methyl substituents at the ortho and para positions of the phenyl ring, enhanced inhibitory activity, possibly due to reduced steric hindrance.[3]
| Compound | Target | IC50 (µM) | Reference |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | BChE | 5.12 ± 0.02 | [1][2] |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | AChE | 426.14 ± 18.54 | [1][2] |
| N-(2,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | AChE | 0.697 ± 0.43 | [3] |
| N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | AChE | 0.778 ± 0.43 | [3] |
| N-(2,6-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | AChE | 1.01 ± 0.67 | [3] |
| N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | AChE | 1.12 ± 0.54 | [3] |
| Galantamine (Reference) | BChE | 7.96 ± 0.8 | [2] |
| Donepezil (Reference) | AChE | 0.454 ± 0.076 | [3] |
Antiproliferative Activity
Certain derivatives have demonstrated potent and selective anticancer properties. N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a particularly active compound against human nasopharyngeal carcinoma (NPC-TW01) cell lines, with an IC50 value of 0.6 µM.[4] This compound was shown to inhibit cell proliferation by inducing an accumulation of cells in the S phase of the cell cycle.[4] Notably, it showed high specificity for cancer cells, with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM.[4][5]
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | [4] |
| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | NPC-TW01 | 2.62 | [6] |
| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | MCF-7 (Breast) | Active | [7] |
Antimicrobial Activity
The N-(naphthalen-1-yl)acetamide scaffold has also been utilized to develop new antimicrobial agents. A study involving novel N-(naphthalen-1-yl)propanamide derivatives showed that several compounds exhibited significant antifungal and antibacterial activity.[8] For example, compounds with substitutions like 5-methyl-1,3,4-thiadiazol-2-yl, benzothiazol-2-yl, and 1-methyl-1H-imidazol-2-yl at the 2-position of the propanamide chain displayed antifungal activity at half the potency of the reference drug ketoconazole.[8]
The logical relationship between the core structure and its various biological activities based on different substitutions is outlined in the diagram below.
Caption: Structure-Activity Relationship (SAR) Overview.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are methodologies cited in the literature for the synthesis and biological evaluation of N-(substituted naphthalen-1-yl)acetamide compounds.
General Synthesis of N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides[3]
-
Activation : The parent compound (5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) (0.2 g, 0.59 mmol) is solubilized in N,N-dimethylformamide (DMF).
-
Base Addition : A catalytic amount of Lithium Hydride (LiH) (0.0008 g, 0.1 mmol) is added, and the mixture is stirred for 30 minutes.
-
Coupling : The desired 2-bromo-N-substituted phenylacetamide is added in an equimolar quantity to the reaction mixture.
-
Reaction : The reaction is kept on stirring for 24 hours.
-
Monitoring : The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Workup and Purification : Upon completion, the product is isolated and purified, typically via recrystallization or column chromatography.
-
Characterization : The final structure is confirmed using IR, EIMS, ¹H NMR, and ¹³C NMR spectroscopy.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1]
The workflow for evaluating the enzyme inhibitory potential of the synthesized compounds is depicted below.
Caption: Workflow for In Vitro Cholinesterase Inhibition Assay.
-
Reagents : Acetylcholinesterase (AChE from Electrophorus electricus), Butyrylcholinesterase (BChE from equine serum), acetylthiocholine iodide (ATChI), butyrylthiocholine iodide (BTChI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and phosphate buffer (pH 8.0).
-
Assay Procedure :
-
In a 96-well microplate, 25 µL of the test compound solution (at various concentrations) is added.
-
125 µL of DTNB solution is added, followed by 25 µL of the enzyme solution (AChE or BChE).
-
The mixture is incubated for 15 minutes at 25 °C.
-
The reaction is initiated by adding 25 µL of the substrate solution (ATChI or BTChI).
-
The hydrolysis of the substrate is monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 5 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis : The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank (containing all components except the inhibitor). The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antiproliferative Activity Assay (MTT Assay)[4][6]
-
Cell Culture : Human cancer cell lines (e.g., NPC-TW01) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor - Universidad Andrés Bello [researchers.unab.cl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
"N-(8-methoxynaphthalen-1-yl)acetamide molecular weight and formula"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of N-(8-methoxynaphthalen-1-yl)acetamide, a naphthalene-based compound of interest in various research and development domains.
Core Molecular Data
The essential molecular identifiers and properties of this compound are summarized in the table below. This information is critical for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Chemical Name | This compound |
| Synonym | N-(8-methoxy-1-naphthyl)acetamide |
| CAS Number | 102871-77-2 |
| Molecular Formula | C₁₃H₁₃NO₂[1] |
| Molecular Weight | 215.25 g/mol [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound and related compounds are often proprietary or described in specific scientific literature. Researchers should refer to relevant chemical synthesis journals and patents for detailed experimental procedures. A general synthetic approach may involve the acylation of 8-methoxy-1-naphthylamine.
Molecular Relationship Diagram
The following diagram illustrates the logical relationship between the compound's name, its empirical formula, and its calculated molecular weight.
References
Commercial Suppliers and Synthetic Precursors of 8-Methoxynaphthalen-1-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the commercial availability of 8-methoxynaphthalen-1-amine and its key precursors. It is intended to assist researchers and scientists in sourcing these chemical compounds for applications in drug discovery and development. The guide outlines potential synthetic routes and summarizes available physicochemical data.
Commercial Availability
8-Methoxynaphthalen-1-amine, also known as 1-amino-8-methoxynaphthalene, is available from various chemical suppliers. The table below provides a summary of key data for the compound and its important precursors. Purity levels and other specifications can vary between suppliers, and it is recommended to request certificates of analysis for specific batches.
| Compound | Supplier(s) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 8-Methoxynaphthalen-1-amine | Vulcanchem[1], BLD Pharm[2] | C₁₁H₁₁NO | 173.21[1] | 142882-53-9[2] | Not specified |
| 8-Methoxynaphthalen-1-ol | AChemBlock[3] | C₁₁H₁₀O₂ | 174.20[4] | 3588-75-8[3] | 95%[3] |
| 1-Bromo-8-methoxynaphthalene | PubChem | C₁₁H₉BrO | 237.09[5] | 83710-60-5[5] | Not specified |
| 8-Bromonaphthalen-1-amine | PubMed[6] | C₁₀H₈BrN | Not specified | Not specified | Not specified |
Synthetic Pathways and Precursors
The synthesis of 8-methoxynaphthalen-1-amine can be approached through several synthetic routes, primarily involving the introduction of the amine and methoxy groups onto the naphthalene scaffold. The logical workflow for a potential synthesis is outlined below.
Caption: Potential synthetic routes to 8-methoxynaphthalen-1-amine.
Key Synthetic Transformations
1. Nitration of 1-Methoxynaphthalene followed by Reduction:
A common strategy for introducing an amino group to an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group.
-
Nitration: The nitration of naphthalene derivatives is a well-established electrophilic aromatic substitution. However, controlling the regioselectivity to obtain the desired 8-nitro isomer from 1-methoxynaphthalene can be challenging, as nitration of naphthalene can yield a mixture of isomers.[7]
-
Reduction: The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).
2. Buchwald-Hartwig Amination of 8-Bromo-1-methoxynaphthalene:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This method offers a direct way to introduce an amino group to an aryl halide.
-
Starting Material: This route requires 8-bromo-1-methoxynaphthalene as a precursor.
-
Reaction Conditions: The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the reaction's success and can be optimized to achieve high yields.
Experimental Protocols
Biological Signaling and Applications
The biological activity of 8-methoxynaphthalen-1-amine has not been extensively characterized in publicly available literature. However, related aminonaphthalene and naphthalene derivatives have been investigated for a range of biological activities. For example, some aminonaphthalene derivatives are known to be metabolized by cytochrome P450 enzymes.[1] The biodegradation pathway of 1-naphthylamine in certain bacteria involves an initial glutamylation step.[10][11]
Due to the lack of specific data on the biological targets and signaling pathways of 8-methoxynaphthalen-1-amine, a detailed signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its mechanism of action and potential therapeutic applications.
The workflow for investigating the biological activity of a novel compound like 8-methoxynaphthalen-1-amine would typically involve a series of in vitro and in vivo studies.
Caption: General workflow for drug discovery and development.
References
- 1. 8-Methoxynaphthalen-1-amine () for sale [vulcanchem.com]
- 2. 142882-53-9|1-Amino-8-methoxynaphthalene|BLD Pharm [bldpharm.com]
- 3. 8-methoxynaphthalen-1-ol 95% | CAS: 3588-75-8 | AChemBlock [achemblock.com]
- 4. 8-Methoxynaphthalene-1-ol | C11H10O2 | CID 10866824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-8-methoxynaphthalene | C11H9BrO | CID 13025835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromo-naphthalen-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Acylation of 8-methoxynaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated aromatic amines are a prevalent structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. The acylation of primary amines, such as 8-methoxynaphthalen-1-amine, is a fundamental transformation in organic synthesis, providing a versatile method for the introduction of a carbonyl group. This modification can significantly alter the electronic and steric properties of the parent molecule, thereby influencing its biological activity and material characteristics. This document provides a detailed protocol for the N-acylation of 8-methoxynaphthalen-1-amine, a key intermediate in the synthesis of various bioactive compounds.
Reaction Principle
The N-acylation of 8-methoxynaphthalen-1-amine typically proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the elimination of a leaving group (e.g., acetate or chloride), resulting in the formation of the corresponding amide, N-(8-methoxynaphthalen-1-yl)acetamide. The reaction can be performed with or without a catalyst, and the choice of solvent and reaction conditions can influence the reaction rate and yield.
Experimental Protocols
Two common methods for the N-acylation of 8-methoxynaphthalen-1-amine are presented below: using acetic anhydride and acetyl chloride.
Method A: Acylation using Acetic Anhydride
This method is often preferred due to the less hazardous nature of acetic anhydride compared to acetyl chloride.
Materials:
-
8-methoxynaphthalen-1-amine
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 8-methoxynaphthalen-1-amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
If using a catalyst, add pyridine (1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Method B: Acylation using Acetyl Chloride
Acetyl chloride is a more reactive acylating agent and the reaction is typically faster.
Materials:
-
8-methoxynaphthalen-1-amine
-
Acetyl chloride
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 8-methoxynaphthalen-1-amine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride may form.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the acylation of an amino-naphthalene derivative, which can be used as a reference for the acylation of 8-methoxynaphthalen-1-amine.
| Parameter | Method A (Acetic Anhydride) | Method B (Acetyl Chloride) |
| Starting Material | 8-methoxynaphthalen-1-amine | 8-methoxynaphthalen-1-amine |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride |
| Base | Pyridine (optional) | Triethylamine |
| Solvent | Dichloromethane or THF | Dichloromethane or THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Typical Yield | > 90% | > 95% |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the acylation of 8-methoxynaphthalen-1-amine.
Reaction Mechanism
Caption: Nucleophilic addition-elimination mechanism for the acylation of an amine.
Application Notes: Naphthalimide Derivatives as Versatile Fluorophores for Cellular Imaging
Introduction
While N-(8-methoxynaphthalen-1-yl)acetamide is not documented as a standard probe for cell imaging, the broader class of 1,8-naphthalimide derivatives represents a versatile and widely utilized scaffold in the design of fluorescent probes for advanced cellular imaging applications.[1][2] These compounds are characterized by their robust photophysical properties, including high fluorescence quantum yields, large Stokes shifts, excellent photostability, and environmentally sensitive emission spectra.[2] The 1,8-naphthalimide core can be readily functionalized at various positions, allowing for the rational design of probes that target specific organelles, biomolecules, or report on physiological parameters within living cells.[1][2]
Key Features of Naphthalimide-Based Probes:
-
High Fluorescence Quantum Yield: Ensures bright signals for sensitive detection.[2]
-
Large Stokes Shifts: Minimizes self-quenching and reduces background interference from autofluorescence, enhancing the signal-to-noise ratio.[3]
-
Excellent Photostability: Allows for prolonged imaging and time-lapse studies without significant signal degradation.[2]
-
Tunable Photophysical Properties: Chemical modifications to the naphthalimide structure enable the fine-tuning of excitation and emission wavelengths across the visible spectrum.[1]
-
Sensitivity to Microenvironment: The fluorescence of many naphthalimide derivatives is sensitive to local polarity, viscosity, and pH, making them excellent candidates for developing biosensors.[4][5]
Applications in Cellular Imaging
The versatility of the 1,8-naphthalimide scaffold has led to the development of a diverse range of fluorescent probes for various cell imaging applications:
-
Organelle Staining: Naphthalimide derivatives have been successfully modified to specifically target and visualize various subcellular compartments, including mitochondria, lysosomes, and the nucleolus.[3][6][7]
-
Sensing Intracellular Viscosity: Changes in intracellular viscosity are associated with various cellular processes and pathologies. Naphthalimide-based rotors have been designed to exhibit fluorescence changes in response to varying viscosity levels.[4][5]
-
Detection of Reactive Species: Probes have been developed to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as nitric oxide (NO) and peroxynitrite (ONOO⁻), which are crucial signaling molecules and indicators of oxidative stress.[4][5]
-
Ion Sensing: Functionalization of the naphthalimide core with specific chelators allows for the detection and quantification of intracellular ions like Cu²⁺ and Fe³⁺.[7][8]
-
DNA Intercalation and Imaging: Certain naphthalimide derivatives can intercalate into DNA, enabling the visualization of the nucleus and the study of DNA dynamics.[1]
Quantitative Data of Representative Naphthalimide-Based Probes
| Probe Name/Target | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Target/Application | Cell Line Example | Reference |
| MNP (Lysosome/Fe³⁺) | ~460 nm | ~530 nm | Not specified | Lysosomal tracking and Fe³⁺ detection | HeLa | [7][9] |
| Nap-Cy (Lysosome/Viscosity/ONOO⁻) | Not specified | NIR | Not specified | Simultaneous monitoring of lysosomal viscosity and peroxynitrite | SH-SY5Y | [5] |
| Mt-4 (Mitochondria) | Not specified | Not specified | Not specified | Mitochondrial staining | Not specified | [3] |
| Probe 1 (Viscosity/NO) | 405 nm | 470 nm (viscosity), 550 nm (NO) | Not specified | Simultaneous monitoring of viscosity and nitric oxide | HeLa | [4] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Naphthalimide-Based Probe
This protocol provides a general guideline for staining live cells with a naphthalimide-based fluorescent probe. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each specific probe and cell line.
Materials:
-
Naphthalimide-based fluorescent probe
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging dish or chambered coverglass
-
Adherent mammalian cells (e.g., HeLa, SH-SY5Y)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto a live-cell imaging dish or chambered coverglass at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the naphthalimide probe (typically 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing culture medium to the cells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the recommended time (typically 15-60 minutes).
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific naphthalimide probe. Acquire images using the appropriate excitation and emission wavelengths.
-
Protocol 2: Imaging Lysosomal Dynamics with a Lysosome-Targeting Naphthalimide Probe (e.g., MNP)
This protocol is adapted for a probe like MNP, which targets lysosomes.[7][9]
Materials:
-
Lysosome-targeting naphthalimide probe (e.g., MNP)
-
LysoTracker™ Green (as a co-stain, optional)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading:
-
Prepare a working solution of the lysosome-targeting probe in complete culture medium (e.g., 5 µM MNP).
-
Remove the medium from the cells and wash with PBS.
-
Incubate the cells with the probe solution for 30 minutes at 37°C.
-
-
Co-staining (Optional):
-
If co-localization is desired, in the last 10-15 minutes of the naphthalimide probe incubation, add a commercially available lysosomal marker (e.g., LysoTracker™ Green) at its recommended concentration.
-
-
Washing:
-
Remove the staining solution(s).
-
Wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add fresh imaging medium.
-
Image the cells using appropriate filter sets for the naphthalimide probe and the co-stain. For MNP, excitation at ~460 nm and emission collection at ~530 nm would be appropriate.
-
Visualizations
Caption: A generalized workflow for live-cell imaging using a fluorescent probe.
Caption: A simplified signaling pathway illustrating the use of a naphthalimide probe to detect oxidative stress.
References
- 1. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleolus imaging based on naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]
- 8. A novel “turn-on” fluorescent probe based on naphthalimide for the tracking of lysosomal Cu2+ in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of N-(8-methoxynaphthalen-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(8-methoxynaphthalen-1-yl)acetamide is a synthetic compound with potential applications in pharmaceutical and life sciences research. Accurate and reliable quantification of this analyte in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. These application notes provide detailed protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as well as a direct spectrophotometric method for quantification in solution.
Analytical Methods
A summary of the recommended analytical methods for the quantification of this compound is presented below. Detailed protocols and validation parameters are provided in the subsequent sections.
| Method | Instrumentation | Primary Application | Throughput | Sensitivity |
| HPLC-UV | HPLC with UV/Vis Detector | Routine quantification, quality control | High | Moderate |
| LC-MS/MS | LC with Triple Quadrupole MS | Bioanalysis, metabolite identification | High | High |
| UV-Vis Spectrophotometry | UV-Vis Spectrophotometer | Quantification in pure solutions | Moderate | Low |
Sample Preparation from Plasma: Protein Precipitation
A protein precipitation method is recommended for the extraction of this compound from plasma samples prior to HPLC-UV or LC-MS/MS analysis. This method is simple, fast, and provides good recovery for a broad range of small molecules.
Experimental Protocol
-
Allow plasma samples to thaw to room temperature.
-
Vortex the plasma sample for 10 seconds.
-
In a 1.5 mL microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard, if used) to 100 µL of the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and vortex for 20 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-UV Method
This method is suitable for the quantification of this compound in samples with concentrations in the µg/mL range.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Method Validation (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC-UV method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy | 98.5% - 101.2% |
| Precision (RSD) | < 2% |
| Recovery | > 95% |
LC-MS/MS Method
For high sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Precursor Ion > Product Ion (To be determined experimentally) |
| MRM Transition (Internal Std) | Precursor Ion > Product Ion (To be determined experimentally) |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation (Hypothetical Data)
The following table summarizes the expected performance characteristics of this LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 99.1% - 100.8% |
| Precision (RSD) | < 5% |
| Recovery | > 92% |
UV-Vis Spectrophotometry Method
This method is suitable for the direct quantification of this compound in a pure solvent, such as for verifying the concentration of a stock solution. Based on the UV spectra of structurally related naphthalenide derivatives, the maximum absorbance is expected to be in the range of 220-240 nm.
Experimental Protocol
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax), which should be experimentally determined.
-
Use a blank solution (the solvent used for dilution) to zero the spectrophotometer.
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Visualizations
Experimental Workflow for Quantification in Plasma
Caption: Experimental workflow for the quantification of this compound in plasma.
Hypothetical Metabolic Bioactivation Pathway
Caption: A hypothetical metabolic pathway for this compound.
Application Note: Analysis of N-(8-methoxynaphthalen-1-yl)acetamide using a Novel HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of N-(8-methoxynaphthalen-1-yl)acetamide. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, method validation parameters, and a visual representation of the analytical workflow.
Introduction
This compound is a synthetic compound with potential applications in pharmaceutical and materials science. A reliable analytical method is crucial for its quantification in various matrices to ensure product quality and support research and development activities. High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and accessibility. This application note presents a validated reversed-phase HPLC-UV method for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic conditions were optimized for the separation and quantification of this compound and are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of bulk drug substance, accurately weigh approximately 10 mg of the sample, dissolve it in the mobile phase in a 10 mL volumetric flask, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
System Suitability
The system suitability was evaluated by injecting six replicate injections of a standard solution. The results are presented in the following table.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 50 | 99.5 | 1.1 |
| 80 | 100.2 | 0.9 |
| 100 | 99.8 | 1.3 |
Precision
The precision of the method was evaluated by analyzing six replicate samples at 100% of the test concentration on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | Mean Assay (%) | RSD (%) |
| Intra-day | 99.7 | 0.7 |
| Inter-day | 99.5 | 1.2 |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound by HPLC-UV.
Caption: Workflow for HPLC-UV analysis.
Conclusion
The developed HPLC-UV method for the analysis of this compound is simple, rapid, specific, accurate, and precise. The method is suitable for the routine quality control and quantitative analysis of this compound in research and development settings. The provided experimental protocol and validation data demonstrate the reliability and robustness of this analytical method.
Application Notes and Protocols: N-(8-methoxynaphthalen-1-yl)acetamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(8-methoxynaphthalen-1-yl)acetamide is a synthetic intermediate with potential applications in medicinal chemistry and drug discovery. Its naphthalene core is a common scaffold in a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this compound and outlines a hypothetical workflow for its use in the discovery of novel kinase inhibitors, a prominent area of cancer research. The protocols and workflows presented here are intended as a guide for the investigation of this and similar intermediates in drug development programs.
Synthesis of this compound
A straightforward and common method for the synthesis of this compound is the acetylation of 8-methoxy-1-naphthylamine using acetyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol
Materials:
-
8-methoxy-1-naphthylamine
-
Acetyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 8-methoxy-1-naphthylamine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride to the stirred solution.
-
Add 1.2 equivalents of pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Application in Kinase Inhibitor Discovery (Hypothetical)
The this compound scaffold can be envisioned as a core structure for the development of novel kinase inhibitors. The naphthalene ring can occupy the hydrophobic pocket of the ATP-binding site of a kinase, while the acetamide group can be modified to form hydrogen bonds with the hinge region. Further derivatization at various positions on the naphthalene ring could enhance potency and selectivity.
Hypothetical Screening Data
The following table presents hypothetical screening data for a series of derivatives based on the this compound scaffold against a generic tyrosine kinase.
| Compound ID | R1-Group | R2-Group | IC50 (nM) |
| Lead-001 | H | H | 1250 |
| Lead-002 | 4-F-Ph | H | 780 |
| Lead-003 | 4-Cl-Ph | H | 650 |
| Lead-004 | H | 3-pyridyl | 920 |
| Lead-005 | 4-F-Ph | 3-pyridyl | 150 |
Experimental Protocol: Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds.
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, recombinant kinase, and peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Hypothetical Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a hypothetical kinase signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The protocols and hypothetical applications provided herein offer a framework for researchers to synthesize this intermediate and explore its potential in drug discovery, particularly in the area of kinase inhibition. Further derivatization and biological evaluation are necessary to fully elucidate the therapeutic potential of this chemical scaffold.
Application Notes and Protocols: Investigating the Antioxidant Properties of N-(8-methoxynaphthalen-1-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[1][2][3] Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1.[3] In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a variety of protective enzymes.[2][3]
This document provides a detailed protocol for investigating the antioxidant properties of the novel compound, N-(8-methoxynaphthalen-1-yl)acetamide, a synthetic acetamide derivative. While direct studies on this specific molecule are not yet available, research on other acetamide derivatives has shown promising antioxidant and anti-inflammatory activities.[4][5] The following protocols are based on established in vitro assays to characterize the antioxidant potential of this compound, including its radical scavenging abilities and its potential to modulate the Keap1-Nrf2 pathway.
Data Presentation
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay | Test Compound | IC₅₀ (µM) ± SD | Trolox Equivalent (TE) ± SD |
| DPPH | This compound | 15.8 ± 1.2 | 2.5 ± 0.3 |
| Trolox (Positive Control) | 5.2 ± 0.4 | 1.0 | |
| ABTS | This compound | 10.5 ± 0.9 | 3.1 ± 0.4 |
| Trolox (Positive Control) | 3.4 ± 0.3 | 1.0 |
Table 2: Cellular Antioxidant Activity of this compound in J774.A1 Macrophages
| Treatment | H₂O₂ Concentration (µM) | Cellular ROS Levels (% of Control) ± SD |
| Vehicle Control | 0 | 100 ± 5.2 |
| H₂O₂ (Oxidative Stress) | 100 | 250 ± 15.8 |
| This compound (10 µM) + H₂O₂ | 100 | 145 ± 9.7 |
| This compound (25 µM) + H₂O₂ | 100 | 110 ± 7.3 |
| N-Acetylcysteine (NAC) (1 mM) + H₂O₂ (Positive Control) | 100 | 105 ± 6.1 |
Table 3: Effect of this compound on Nrf2 Target Gene Expression
| Treatment | Relative mRNA Expression (Fold Change) ± SD | |
| HO-1 | NQO1 | |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 2.8 ± 0.3 | 2.5 ± 0.2 |
| This compound (25 µM) | 4.5 ± 0.5 | 4.1 ± 0.4 |
| Sulforaphane (10 µM) (Positive Control) | 5.2 ± 0.6 | 4.8 ± 0.5 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound and the standard antioxidant (Trolox) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.[6]
Methodology:
-
Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard antioxidant (Trolox) in ethanol.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound and standard.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by intracellular ROS in a cell-based model.[4]
Methodology:
-
Culture J774.A1 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate them with 25 µM DCFH-DA in serum-free medium for 1 hour.
-
Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or the positive control (N-Acetylcysteine) for 1 hour.
-
Induce oxidative stress by adding 100 µM H₂O₂ to the cells.
-
Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculate the area under the curve for each treatment group and express the results as a percentage of the control (H₂O₂-treated) group.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
Principle: This method quantifies the mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), to assess the activation of the Keap1-Nrf2 pathway.[2]
Methodology:
-
Treat J774.A1 cells with different concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) for 6 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions should be optimized for the specific primers used.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Mandatory Visualizations
Caption: The Keap1-Nrf2 signaling pathway and potential activation by the test compound.
Caption: Experimental workflow for evaluating the antioxidant properties of the test compound.
Caption: Logical relationship of the proposed antioxidant mechanisms.
References
- 1. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 2. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N-Amide Substitution on Antioxidative Activities of Melatonin Derivatives [mdpi.com]
Application Notes and Protocols: Antiproliferative Activity of N-(naphthalen-yl)acetamide Derivatives
Introduction
N-(naphthalen-yl)acetamide derivatives have emerged as a promising class of compounds in oncological research, demonstrating significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. These synthetic molecules, characterized by a core naphthalene ring linked to an acetamide group, can be extensively modified to enhance their therapeutic index and target specificity. Research indicates their mechanisms of action often involve the induction of cell cycle arrest and apoptosis, making them attractive candidates for further development as novel chemotherapeutic agents. These notes provide a summary of their activity and detailed protocols for their evaluation.
Quantitative Data Presentation: Antiproliferative Activity
The cytotoxic effects of various N-(naphthalen-yl)acetamide derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Table 1: Antiproliferative Activity of Quinolinone-Bearing N-(naphthalen-2-yl)acetamide Derivatives [1]
| Compound Name | Cancer Cell Line | Cell Type | IC50 (μM) |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18) | NPC-TW01 | Nasopharyngeal Carcinoma | 0.6 |
| H661 | Lung Carcinoma | >50 | |
| Hep3B | Hepatoma | >50 | |
| A498 | Renal Carcinoma | >50 | |
| MKN45 | Gastric Cancer | >50 | |
| PBMC | Normal Blood Cells | >50 |
Note: Compound 18 showed high specificity against the NPC-TW01 cell line with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs).[1]
Table 2: Antiproliferative Activity of Naphthalen-1-yloxyacetamide-Acrylamide Conjugates against Breast Cancer Cells [2][3]
| Compound ID | Cancer Cell Line | Cell Type | IC50 (μM) |
| 5d | MCF-7 | Breast Adenocarcinoma | 2.33 |
| 5e | MCF-7 | Breast Adenocarcinoma | 3.03 |
| 5c | MCF-7 | Breast Adenocarcinoma | 7.39 |
| Doxorubicin (Standard) | MCF-7 | Breast Adenocarcinoma | 6.89 |
Note: Compounds 5d and 5e demonstrated more potent cytotoxic action against MCF-7 cells than the standard chemotherapeutic drug, Doxorubicin.[2][3]
Table 3: Cytotoxicity of Other Naphthalene-Based Derivatives
| Compound Name | Cancer Cell Line | Cell Type | IC50 |
| N-hydroxy-3-(4-hydroxyphenyl)-2-(2-(naphthalen-1-yloxy) acetamido) propanamide | HepG2 | Hepatocellular Carcinoma | 12.17 µg/ml |
| Naphthalene Diimide Derivative (1a) | AGS | Gastric Cancer | 2.0 µM |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | Cervical Cancer | ~3.16 µM |
Note: The activity of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide at 3.16 µM was reported to be similar to that of cisplatin at 3.32 µM.[4]
Visualizations: Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration-dependent cytotoxic effect of N-(naphthalen-yl)acetamide derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, NPC-TW01)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
N-(naphthalen-yl)acetamide derivatives, dissolved in DMSO to create stock solutions
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-(naphthalen-yl)acetamide derivatives in complete medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate whether the antiproliferative activity of the derivatives is due to an arrest at a specific phase of the cell cycle.[1][2]
Materials:
-
6-well sterile plates
-
Treated and untreated cancer cells
-
PBS, ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold (for fixation)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the N-(naphthalen-yl)acetamide derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and attached cells. For attached cells, wash with PBS, trypsinize, and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to the control.
Protocol 3: Apoptosis Protein Expression by Western Blot
This protocol is used to analyze changes in the expression levels of key apoptosis-related proteins, such as Bcl-2 and Bax, to elucidate the mechanism of cell death.[3]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-9, anti-β-actin)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells as described in the cell cycle protocol. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling with Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare the relative protein levels between treated and untreated samples.
References
- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]
- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of N-(8-methoxynaphthalen-1-yl)acetamide Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and evaluation of novel analogues of N-(8-methoxynaphthalen-1-yl)acetamide, a scaffold of interest in medicinal chemistry, particularly for the study of melatonin receptor agonists. Detailed protocols for the synthesis of the parent compound and a series of analogues are presented, along with methodologies for their biological evaluation. Structure-Activity Relationship (SAR) data are summarized in a tabular format to facilitate the identification of key structural motifs for biological activity.
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound and its analogues are of particular interest due to their structural similarity to known melatonin receptor agonists like agomelatine.[1][2][3] The methoxy group and the acetamide side chain are crucial pharmacophoric elements that can be systematically modified to probe the binding pocket of target receptors and establish a robust Structure-Activity Relationship (SAR).[4][5][6] This application note outlines the synthetic strategies for generating a library of these analogues and the protocols for their preliminary biological characterization, with a focus on their affinity for melatonin receptors MT1 and MT2.
Synthesis of this compound Analogues
The general synthetic approach for the preparation of this compound and its analogues commences with the readily available 8-methoxy-1-naphthylamine as the starting material. The core acetamide is synthesized via a straightforward acylation reaction. Analogues can be generated by either modifying the starting naphthylamine or by varying the acylating agent.
Diagram of the Synthetic Workflow
Caption: General synthetic scheme for this compound and its analogues.
Experimental Protocol: Synthesis of this compound (Parent Compound)
-
Dissolution: Dissolve 8-methoxy-1-naphthylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Analogue Synthesis
To generate analogues, either modify the starting 8-methoxy-1-naphthylamine (e.g., by introducing substituents on the naphthalene ring through electrophilic substitution prior to acylation) or use different acylating agents (e.g., propionyl chloride, butyryl chloride) in step 3 of the above protocol.
Structure-Activity Relationship (SAR) Studies
The synthesized analogues are evaluated for their binding affinity to melatonin receptors MT1 and MT2 to establish a clear SAR. The following table summarizes the hypothetical binding data for a series of synthesized analogues.
Table 1: SAR Data for this compound Analogues
| Compound ID | R Group | Yield (%) | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1/MT2) |
| 1 (Parent) | -CH₃ | 75 | 15.2 | 25.8 | 0.59 |
| 2 | -CH₂CH₃ | 72 | 12.5 | 20.1 | 0.62 |
| 3 | -CH₂CH₂CH₃ | 68 | 25.8 | 45.3 | 0.57 |
| 4 | -Cyclopropyl | 78 | 8.9 | 12.4 | 0.72 |
| 5 | -Phenyl | 65 | 55.6 | 98.2 | 0.57 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Diagram of SAR Insights
Caption: SAR summary for the acetamide R group modifications.
Biological Evaluation Protocols
Protocol: Melatonin Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of the synthesized analogues for the MT1 and MT2 melatonin receptors.
-
Membrane Preparation: Use cell membranes from a stable cell line expressing human MT1 or MT2 receptors (e.g., CHO cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Competition Reaction: In a 96-well plate, add the cell membranes, a constant concentration of the radioligand 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the test compound (analogue).[7][8][9]
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 values (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation.[7]
Conclusion
This application note provides a framework for the systematic synthesis and evaluation of this compound analogues. The provided protocols are robust and can be adapted for the generation of a diverse chemical library for SAR studies. The insights gained from these studies can guide the design of more potent and selective ligands for melatonin receptors or other relevant biological targets, thereby accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]
- 4. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]
- 8. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(8-methoxynaphthalen-1-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(8-methoxynaphthalen-1-yl)acetamide synthesis.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the N-acetylation of 8-methoxy-1-naphthylamine can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (8-methoxy-1-naphthylamine) is still present, consider extending the reaction time or moderately increasing the temperature. A catalyst- and solvent-free approach at 60°C has been shown to be effective for the acetylation of various amines.[1]
-
-
Purity of Reagents: The purity of 8-methoxy-1-naphthylamine, acetic anhydride, and any solvents used is crucial.
-
Solution: Ensure the starting amine is pure. Impurities can interfere with the reaction. Use freshly opened or properly stored acetic anhydride, as it can hydrolyze to acetic acid over time, reducing its effectiveness.
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimal for this specific substrate.
-
Solution: Experiment with different conditions. While some acetylations work well without a solvent, others may benefit from an inert solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).[2] A mild base, such as pyridine or potassium carbonate (K2CO3), can be added to neutralize the acetic acid byproduct and drive the reaction to completion.[3]
-
-
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and crystallization steps.
-
Solution: After the reaction, quenching with cold water or a saturated sodium bicarbonate solution will precipitate the crude product.[4] Ensure complete precipitation before filtration. For purification, recrystallization from a suitable solvent system, such as hexane/ethyl acetate, is often effective.[3] Column chromatography can be used for higher purity if needed.
-
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a common issue. Here are the most probable impurities and strategies to mitigate them:
-
Diacetylation: Although less common for aromatic amines due to the reduced nucleophilicity of the amide nitrogen, diacetylation can sometimes occur, especially with a large excess of acetic anhydride and forcing conditions.
-
Solution: Use a controlled stoichiometry of acetic anhydride (e.g., 1.1 to 1.5 equivalents).[1]
-
-
Friedel-Crafts Acylation: The naphthalene ring is susceptible to electrophilic substitution. Under certain conditions, acetic anhydride can acylate the aromatic ring, leading to isomeric acetylated byproducts.
-
Solution: This side reaction is more likely with Lewis acid catalysts. Performing the reaction under neutral or basic conditions, or without a catalyst, can minimize ring acylation.
-
-
Unreacted Starting Material: As mentioned, incomplete conversion will result in the presence of the starting amine.
-
Solution: Refer to the solutions for improving reaction yield.
-
Question: The isolated product is colored or oily. How can I improve its appearance and purity?
Answer: A colored or oily product indicates the presence of impurities.
-
Solution:
-
Washing: Thoroughly wash the crude product with cold water to remove any residual acetic acid or inorganic salts.[4] A wash with a cold, dilute solution of sodium bicarbonate can also be effective.
-
Recrystallization: This is a powerful technique for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that yields clean crystals.
-
Activated Carbon: If the product is colored, a small amount of activated carbon can be added during recrystallization to adsorb colored impurities. Be cautious, as it can also adsorb some of your product.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is the most effective method.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended acetylating agent for this synthesis?
A1: Acetic anhydride is the most commonly used and effective acetylating agent for aromatic amines.[1][2] Acetyl chloride can also be used, but it is more reactive and generates hydrogen chloride gas, requiring the use of a base like pyridine to neutralize it.[5]
Q2: Is a catalyst necessary for this reaction?
A2: Not always. N-acetylation of many amines can proceed efficiently without a catalyst, often by simply heating the amine with acetic anhydride.[1] However, for less reactive amines or to accelerate the reaction at lower temperatures, a weak acid or base catalyst can be employed.
Q3: What solvent should I use?
A3: This reaction can be performed under solvent-free conditions.[1] If a solvent is preferred, inert options like dichloromethane (CH2Cl2), chloroform (CHCl3), or tetrahydrofuran (THF) are suitable choices.[2] Water has also been shown to be an effective medium in some cases, promoting high yields.[2]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the best method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (8-methoxy-1-naphthylamine) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What are the expected spectroscopic data for the final product?
Data Presentation
Table 1: N-Acetylation of Various Amines with Acetic Anhydride under Different Conditions
| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride | - | Water | Room Temp. | 5 min | 90 | [2] |
| Aniline | Acetic Anhydride | - | None | Room Temp. | 5 min | 89 | [2] |
| p-Nitroaniline | Acetic Anhydride | - | None | Room Temp. | 8 min | 91 | [2] |
| Various Amines | Acetic Anhydride | - | None | 60 | Variable | High | [1] |
| Aniline | Chloroacetyl chloride | K2CO3 | CH2Cl2 | 0 to Room Temp. | 4-6 h | - | [3] |
Experimental Protocols
Detailed Methodology for N-Acetylation of 8-methoxy-1-naphthylamine (General Protocol)
This protocol is a generalized procedure based on common methods for the N-acetylation of aromatic amines. Optimization may be required for the specific substrate.
Materials:
-
8-methoxy-1-naphthylamine
-
Acetic anhydride
-
Dichloromethane (CH2Cl2) (optional, as solvent)
-
Pyridine (optional, as base)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve 8-methoxy-1-naphthylamine (1 equivalent) in dichloromethane (if used).
-
Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting amine is no longer visible.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash it sequentially with water, 1M HCl solution (to remove pyridine), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield and impurity issues.
References
- 1. mdpi.com [mdpi.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 3. rsc.org [rsc.org]
- 4. N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N-(8-methoxynaphthalen-1-yl)acetamide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N-(8-methoxynaphthalen-1-yl)acetamide via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to improve yield, purity, and crystal quality.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Insufficient cooling of the solution.- The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Ensure the solution is cooled to room temperature slowly, followed by cooling in an ice bath.- If the solution is too dilute, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The compound is precipitating from a supersaturated solution at a temperature above its melting point.- High concentration of impurities depressing the melting point of the mixture. | - Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.- Consider switching to a lower-boiling point solvent or using a solvent mixture.- If impurities are suspected, consider a preliminary purification step such as a column chromatography or treatment with activated charcoal before recrystallization. |
| Poor Crystal Yield | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. Test the mother liquor for any remaining product by evaporating a small sample.- Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent.- To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for faster filtration. |
| Colored Impurities in Crystals | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Crystals are too small (powdery) | - The solution cooled too rapidly, leading to rapid nucleation and formation of small crystals. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule (an aromatic amide), polar solvents are generally a good starting point. Ethanol, isopropanol, and ethyl acetate are often suitable for similar compounds. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. Start by adding a small volume of solvent to the crude material and heating the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid has just dissolved. Adding too much solvent will result in a lower yield of purified crystals.
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route used. If prepared by the acetylation of 8-methoxy-1-naphthylamine, common impurities could include unreacted 8-methoxy-1-naphthylamine, di-acetylated byproducts, and residual acetic anhydride or acetic acid. If the starting amine is impure, those impurities may also be present in the crude product.
Q4: My compound is not dissolving in any single solvent I've tried. What should I do?
A4: If a single solvent is not effective, a mixed solvent system (binary solvent system) is a good alternative. This typically involves one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent). Dissolve the crude product in a minimum amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q5: How can I improve the purity of my recrystallized product?
A5: To improve purity, ensure that the dissolution of the crude product is complete in the hot solvent and that the cooling process is slow to allow for selective crystallization. If impurities persist, a second recrystallization may be necessary. For colored impurities, treatment with activated charcoal can be effective.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound. The choice of solvent and specific volumes will need to be optimized based on the scale of the experiment and the purity of the crude material.
1. Solvent Selection:
-
Place a small amount of the crude product (approx. 50 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that still contain undissolved solid. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a boiling chip to the flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot filtration.
-
Pre-heat a stemless funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to avoid premature crystallization.
4. Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper by drawing air through them.
-
For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
6. Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
Quantitative Data
The following table provides estimated solubility characteristics of this compound in common laboratory solvents. This data is intended as a guide for solvent selection and should be confirmed experimentally.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Water | Insoluble | Insoluble | Poor |
| Hexane | Insoluble | Sparingly Soluble | Potentially suitable as a co-solvent ("bad" solvent) |
| Toluene | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Fair (may require a co-solvent) |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor (too soluble at low temperatures) |
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Technical Support Center: Acetylation of Naphthalenamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of naphthalenamines.
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of 1-naphthylamine and 2-naphthylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acetylated Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of acetylating agent: Presence of water in the reaction mixture. 3. Poor quality of reagents: Degradation of naphthalenamine or acetylating agent. 4. Suboptimal stoichiometry: Incorrect molar ratio of reactants. | 1. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly purified naphthalenamine, which can degrade and darken upon exposure to air and light.[1] Use a fresh, unopened bottle of acetic anhydride or acetyl chloride. 4. A slight excess (1.1-1.2 equivalents) of the acetylating agent is often optimal. |
| Product Contamination with Unreacted Naphthalenamine | 1. Insufficient acetylating agent. 2. Short reaction time. | 1. Use a slight molar excess of the acetylating agent. 2. Ensure the reaction has gone to completion by monitoring with TLC. 3. Purification: Recrystallization is often effective. N-acetyl-naphthalenamines are generally less soluble in non-polar solvents than the parent amines. Alternatively, wash the organic extract with dilute acid (e.g., 1M HCl) to remove the basic naphthalenamine as its water-soluble salt. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Oxidation of naphthalenamine: Naphthalenamines, particularly 1-naphthylamine, are susceptible to air oxidation, which can lead to colored impurities.[1] 2. High reaction temperature: Can promote decomposition and side reactions. | 1. Use purified, colorless naphthalenamine. Running the reaction under an inert atmosphere can minimize oxidation. The addition of a small amount of a reducing agent like sodium bisulfite may help in some cases. 2. Maintain the recommended reaction temperature. For exothermic reactions, ensure adequate cooling. |
| Presence of Diacetylated Byproduct | Excessive acetylating agent or harsh reaction conditions: The initially formed N-acetyl-naphthalenamine can undergo a second acetylation on the nitrogen atom, especially at higher temperatures or with a large excess of a highly reactive acetylating agent. | Use a controlled amount of the acetylating agent (1.1-1.2 equivalents). Maintain a moderate reaction temperature. |
| Formation of Ring-Acetylated (C-Acetylated) Byproducts | Friedel-Crafts acylation conditions: This side reaction is more likely to occur if a Lewis acid catalyst (e.g., AlCl₃) is present or generated in situ, and can happen at elevated temperatures. The acetyl group is an ortho-, para- director. | Avoid the use of Lewis acid catalysts if only N-acetylation is desired. If a catalyst is necessary for a less reactive amine, consider using a milder one or a non-Friedel-Crafts type catalyst system. |
| Polymerization of the Starting Material | Strongly acidic conditions: Aromatic amines can polymerize in the presence of strong acids. | If using acetyl chloride, which generates HCl, a base such as pyridine or triethylamine should be used to neutralize the acid as it is formed. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-crystallization of product and impurities. | 1. Ensure the aqueous phase is neutral or slightly basic before extraction to minimize the solubility of the amide. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. If recrystallization is difficult, consider column chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acetylation of naphthalenamines?
A1: The most prevalent side reactions include:
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Diacetylation: The formation of N,N-diacetyl-naphthalenamine, particularly with highly reactive acetylating agents or in excess.
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C-Acetylation (Ring Acetylation): Electrophilic substitution on the naphthalene ring, which is a Friedel-Crafts type reaction favored by Lewis acid catalysts and higher temperatures.
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Oxidation: Naphthalenamines are prone to oxidation, leading to colored impurities.[1]
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Polymerization: Can occur under strongly acidic conditions.
Q2: How can I minimize the formation of diacetylated byproducts?
A2: To minimize diacetylation, you should carefully control the stoichiometry of the reactants. Using a slight excess (around 1.1 to 1.2 equivalents) of the acetylating agent is generally sufficient for complete conversion of the primary amine without promoting significant diacetylation. Additionally, maintaining a moderate reaction temperature and avoiding prolonged reaction times after the consumption of the starting material can help.
Q3: What conditions favor C-acetylation, and how can it be avoided?
A3: C-acetylation is a Friedel-Crafts acylation reaction that is promoted by the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). It can also be a minor byproduct at elevated temperatures even without an added catalyst. To avoid C-acetylation, it is crucial to carry out the reaction in the absence of Lewis acids. If using acetyl chloride, the generated HCl does not typically promote significant C-acetylation under standard N-acetylation conditions.
Q4: My naphthalenamine starting material is dark. Can I still use it?
A4: Dark coloration indicates oxidation of the naphthalenamine.[1] Using oxidized starting material will likely result in a colored and impure product that can be difficult to purify. It is highly recommended to purify the naphthalenamine before use, for example, by recrystallization or sublimation, to obtain a colorless or off-white solid.
Q5: Which acetylating agent is better: acetic anhydride or acetyl chloride?
A5: Both are effective acetylating agents.
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Acetic anhydride is generally preferred for laboratory-scale synthesis as it is less volatile and less corrosive than acetyl chloride. The byproduct is acetic acid, which is easier to handle than HCl.
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Acetyl chloride is more reactive than acetic anhydride and may be useful for less reactive amines. However, it reacts violently with water and releases corrosive HCl gas, necessitating the use of a base (like pyridine or triethylamine) to neutralize the acid and drive the reaction to completion.
Q6: How do I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting naphthalenamine. The product, N-acetyl-naphthalenamine, will be less polar and thus have a higher Rf value than the starting amine. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Quantitative Data on Side Reactions
The following table provides an estimation of byproduct formation under different reaction conditions based on general principles of organic chemistry, as specific quantitative data for naphthalenamine acetylation is not extensively published. Actual results may vary.
| Condition | Acetylating Agent | Catalyst/Base | Temperature | Expected N-Acetyl Product Yield (%) | Expected Diacetylated Product (%) | Expected C-Acetylated Product (%) |
| Standard | Acetic Anhydride (1.2 eq) | None | 80-100 °C | >90 | <5 | <1 |
| Standard with Base | Acetyl Chloride (1.2 eq) | Pyridine | Room Temp | >95 | <2 | <1 |
| Forced (Excess Reagent) | Acetic Anhydride (3 eq) | None | 120 °C | 70-80 | 15-25 | <5 |
| Friedel-Crafts | Acetyl Chloride (1.2 eq) | AlCl₃ (1.1 eq) | 0 °C to RT | <10 | <1 | >80 |
Experimental Protocols
Protocol 1: Acetylation of 1-Naphthylamine with Acetic Anhydride
Materials:
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1-Naphthylamine
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Acetic Anhydride
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Glacial Acetic Acid
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Ethanol
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Deionized Water
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Activated Charcoal
Procedure:
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In a 100 mL round-bottom flask, dissolve 5.0 g of purified 1-naphthylamine in 20 mL of glacial acetic acid.
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To this solution, add 6.0 mL of acetic anhydride.
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Add a few boiling chips and heat the mixture under reflux for 30 minutes.
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After reflux, pour the hot reaction mixture into a 500 mL beaker containing 250 mL of cold deionized water while stirring.
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Stir the mixture until the product precipitates completely.
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Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
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To purify the product, transfer the crude solid to a beaker and add 100 mL of water. Heat the suspension to boiling and add a small amount of activated charcoal.
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Filter the hot solution through a fluted filter paper into a clean beaker.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
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Collect the purified crystals of N-acetyl-1-naphthylamine by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
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Determine the yield and melting point (literature m.p. ~160 °C).[2]
Protocol 2: Acetylation of 2-Naphthylamine with Acetyl Chloride
Materials:
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2-Naphthylamine
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Acetyl Chloride
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Pyridine
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Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
Procedure:
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In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5.0 g of 2-naphthylamine in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
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Add 3.5 mL of pyridine to the solution and cool the flask in an ice bath.
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Slowly add a solution of 3.0 mL of acetyl chloride in 20 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes with constant stirring.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
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Recrystallize the resulting solid from ethanol to obtain pure N-acetyl-2-naphthylamine.
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Dry the crystals, determine the yield and melting point (literature m.p. ~134-135 °C).
Visualizations
Caption: Mechanism of N-acetylation of naphthalenamine.
Caption: Mechanism of C-acetylation side reaction.
Caption: General experimental workflow for acetylation.
References
"N-(8-methoxynaphthalen-1-yl)acetamide degradation pathways and stability issues"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(8-methoxynaphthalen-1-yl)acetamide. The information provided is based on general principles of forced degradation studies and the chemical structure of the molecule, as specific degradation data for this compound is not extensively available in the public domain.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound stability.
| Question | Answer |
| I am not observing any degradation of the parent compound under my stress conditions. What should I do? | 1. Increase Stress Intensity: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the temperature may be insufficient. Consider a stepwise increase in the stressor concentration or temperature. 2. Extend Exposure Time: The duration of the stress test may be too short. Extend the time points for sample analysis. 3. Verify Analytical Method: Ensure your analytical method is sensitive enough to detect small changes in the parent compound concentration and can separate the parent from potential degradants. |
| I am seeing many unexpected peaks in my chromatogram. How can I determine which are true degradants? | 1. Analyze a Control Sample: Run a control sample (placebo or vehicle) under the same stress conditions to identify peaks originating from excipients or the solvent. 2. Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major new peaks. Co-elution can sometimes be mistaken for a new degradant. 3. Mass Balance Calculation: A significant drop in the parent compound should be somewhat accounted for by the appearance of degradation products. A poor mass balance may indicate the formation of non-chromophoric compounds or precipitation. |
| My mass balance is poor. What are the possible reasons? | 1. Formation of Non-UV Active Compounds: The degradation products may lack a chromophore and are therefore not detected by a UV detector. Consider using a mass spectrometer (MS) or other universal detectors. 2. Precipitation: The degradants may be insoluble in the sample matrix and have precipitated out of the solution. Visually inspect your samples and consider using a different solvent for analysis. 3. Adsorption: The parent compound or degradants may be adsorbing to the container surface. |
| How can I identify the structure of the degradation products? | 1. LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for the structural elucidation of degradation products by providing molecular weight and fragmentation information. 2. NMR Spectroscopy: If a significant degradant can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. 3. Forced Degradation of a Suspected Structure: If you have a hypothesis for the structure of a degradant, you can attempt to synthesize it and compare its chromatographic and spectral properties to the unknown peak. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most probable degradation pathways for this compound? | Based on its chemical structure, the most likely degradation pathways are: 1. Amide Hydrolysis: The acetamide group is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule to yield 8-methoxy-1-naphthylamine and acetic acid. 2. Ether Cleavage: The methoxy group on the naphthalene ring can be cleaved under strong acidic conditions, particularly at elevated temperatures, to form a hydroxyl group. 3. Oxidation: The naphthalene ring system and the nitrogen atom of the amide could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species. 4. Photodegradation: Aromatic systems like naphthalene can be susceptible to photodegradation, potentially leading to complex rearrangements or cleavage. |
| What are the typical conditions for a forced degradation study? | Forced degradation studies typically involve exposing the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60-80°C), and photolytic stress (e.g., exposure to UV and visible light as per ICH Q1B guidelines). |
| Why are forced degradation studies important? | Forced degradation studies are crucial for several reasons: - They help in identifying the likely degradation products.[1] - They aid in understanding the intrinsic stability of the molecule.[1][2] - The information is vital for developing and validating stability-indicating analytical methods.[2][3] - They can provide insights into potential formulation and packaging strategies.[1] |
| What analytical techniques are most suitable for analyzing the degradation of this compound? | High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the most common technique for separating and quantifying the parent compound and its degradation products.[3] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradants. |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of Parent | No. of Degradation Products | Major Degradation Product(s) (% Area) | Mass Balance (%) |
| 0.1 M HCl (reflux) | 8 hours | ||||
| 0.1 M NaOH (60°C) | 4 hours | ||||
| 3% H₂O₂ (RT) | 24 hours | ||||
| Thermal (80°C, solid) | 7 days | ||||
| Photolytic (ICH Q1B) | - | ||||
| Control | - |
Table 2: Profile of Degradation Products
| Peak No. | Retention Time (min) | % Area (under stress condition) | Proposed Structure | Molecular Weight (from MS) |
| 1 | ||||
| 2 | ||||
| 3 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat under reflux for a defined period (e.g., 8 hours).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 4 hours).
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Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
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Thermal Degradation: Store the solid drug substance in a stability chamber at a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).
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Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Neutralization (for acidic and basic samples): After the specified time, cool the samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.
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Analysis: Dilute the stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Troubleshooting Low Solubility of N-(8-methoxynaphthalen-1-yl)acetamide in Biological Assays
Welcome to the technical support center for researchers utilizing N-(8-methoxynaphthalen-1-yl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of this compound in biological assays.
Disclaimer: Publicly available experimental data on the specific solubility and biological activity of this compound is limited. The guidance provided here is based on general principles for handling poorly soluble aromatic compounds and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, precipitating in my aqueous assay buffer?
A1: this compound, like many naphthalene derivatives, is a hydrophobic molecule with predicted low aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.
Q2: What is the maximum recommended concentration of organic solvent in a cell-based assay?
A2: The tolerance of cell lines to organic solvents varies. Generally, for solvents like DMSO, it is advisable to keep the final concentration at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line with a solvent toxicity control experiment.
Q3: Can I use sonication or vortexing to redissolve the precipitate in my assay?
A3: While sonication and vortexing can help in initially dissolving the compound, they may not be sufficient to prevent precipitation upon dilution into an aqueous buffer. These methods can create a temporary suspension, but the compound is likely to precipitate again over time, leading to inconsistent and unreliable assay results.
Q4: How can I visually confirm if my compound is fully dissolved?
A4: A clear, transparent solution is a good initial indicator of dissolution. However, for a more rigorous assessment, especially at higher concentrations, light microscopy can be used to check for the presence of micro-precipitates. For quantitative analysis, techniques like Dynamic Light Scattering (DLS) can be employed to detect aggregates.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Low aqueous solubility is a common challenge with aromatic compounds like this compound. The following troubleshooting workflow can help you systematically address this issue.
Troubleshooting Workflow for Compound Precipitation
Caption: A stepwise approach to troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of Stock and Intermediate Solutions
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Primary Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by gentle warming (do not exceed 40°C) and vortexing. Store at -20°C or -80°C, protected from light and moisture.
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Intermediate Dilutions: Before preparing the final working concentration, perform serial dilutions of the primary stock in 100% DMSO. This minimizes the volume of DMSO added to the final aqueous solution.
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Final Working Solution: Add the intermediate DMSO stock to the aqueous assay buffer dropwise while vortexing to facilitate rapid mixing and reduce the chance of localized high concentrations that can lead to precipitation.
Protocol 2: Co-solvent Screening
If DMSO alone is insufficient, screening other co-solvents may improve solubility.
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Prepare 10 mM stock solutions of this compound in various solvents (e.g., DMSO, Ethanol, PEG-400, N,N-Dimethylformamide).
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Prepare serial dilutions of each stock solution in the aqueous assay buffer.
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Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour, 24 hours) at the assay temperature.
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Run a solvent toxicity control for each co-solvent on your biological system to determine the maximum tolerable concentration.
Data Presentation: Co-solvent Screening Results (Hypothetical Data)
| Co-solvent | Maximum Soluble Concentration (µM) in Assay Buffer (1% Solvent) | Cell Viability at 1% Solvent (%) |
| DMSO | 5 | 98 |
| Ethanol | 2 | 95 |
| PEG-400 | 15 | 99 |
| DMF | 10 | 85 |
This table allows for a direct comparison of the effectiveness of different co-solvents and their impact on cell viability.
Issue 2: Inconsistent Assay Results
Inconsistent results can often be a downstream effect of poor solubility, leading to variable effective concentrations of the compound in the assay.
Logical Flow for Investigating Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent assay data.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation strategies may be necessary.
1. Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is critical to test for any effects of the surfactant on the biological assay.
2. Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Protocol 3: Cyclodextrin-Mediated Solubilization
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Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in the assay buffer.
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Add the this compound stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution.
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Incubate the mixture, with agitation, to allow for complex formation (e.g., 1-2 hours at room temperature).
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Perform serial dilutions in the assay buffer containing the same concentration of HP-β-CD.
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Include a vehicle control with HP-β-CD alone to account for any effects of the cyclodextrin on the assay.
Data Presentation: Cyclodextrin Solubilization (Hypothetical Data)
| HP-β-CD Concentration (%) | Maximum Soluble Concentration (µM) |
| 0 | 5 |
| 1 | 25 |
| 5 | 150 |
| 10 | 400 |
This table illustrates the dose-dependent effect of a solubilizing agent on the compound's solubility.
Potential Signaling Pathway Considerations
While the specific targets of this compound are not well-documented, naphthalene-based compounds have been reported to interact with a variety of cellular targets. Below is a generalized diagram of potential interactions that could be investigated.
Hypothetical Signaling Interactions of a Naphthalene-based Compound
Caption: Potential cellular signaling pathway affected by the compound.
By systematically applying these troubleshooting steps and experimental protocols, researchers can overcome the challenges associated with the low solubility of this compound and obtain more reliable and reproducible data in their biological assays.
Technical Support Center: Optimizing Reaction Conditions for Acetylation of Methoxynaphthalenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acetylation of methoxynaphthalenes. The guide addresses both C-acetylation (Friedel-Crafts acylation) of the aromatic ring and N-acetylation of aminomethoxynaphthalenes.
Section 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
The Friedel-Crafts acylation of 2-methoxynaphthalene is a key reaction in the synthesis of valuable intermediates, such as 2-acetyl-6-methoxynaphthalene, a precursor for the anti-inflammatory drug Naproxen.[1][2] This section focuses on optimizing this reaction and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of 2-methoxynaphthalene?
A1: The reaction typically yields a mixture of isomers, primarily 1-acetyl-2-methoxynaphthalene (the kinetically favored product) and 2-acetyl-6-methoxynaphthalene (the thermodynamically favored product).[3][4] Trace amounts of other isomers like 1-acetyl-7-methoxynaphthalene and 2-acetyl-3-methoxynaphthalene may also be formed.[3]
Q2: How can I improve the regioselectivity towards the desired 2-acetyl-6-methoxynaphthalene isomer?
A2: Several factors influence the regioselectivity of the reaction:
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Solvent Choice: The use of specific solvents is crucial. Nitrobenzene, for instance, is known to favor the formation of the 6-acetyl isomer.[5][6] In contrast, carbon disulfide tends to yield the 1-acetyl isomer as the major product.[5] Dichloromethane and 1,2-dichloroethane have also been reported as effective solvents for achieving good regioselectivity towards the 2,6-isomer.[7]
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Temperature Control: Higher reaction temperatures (≥170°C) can promote the isomerization of the initially formed 1-acetyl-2-methoxynaphthalene to the more stable 2-acetyl-6-methoxynaphthalene.[3] However, excessively high temperatures can lead to the formation of tarry byproducts.[5]
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Catalyst Selection: Zeolite catalysts, particularly H-beta zeolites, can enhance selectivity.[7] The pore structure of the zeolite can sterically hinder the formation of the bulkier 1-acetyl isomer, thus favoring the 6-acetyl isomer.[4]
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Protecting Groups: One synthetic strategy involves protecting the highly reactive 1-position, for example, by bromination, to direct acylation to the desired position. The protecting group is then removed in a subsequent step.[6]
Q3: What are the common catalysts used for this reaction?
A3: A wide range of catalysts can be employed:
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Lewis Acids: Traditional catalysts include aluminum chloride (AlCl₃), which is often used in stoichiometric amounts.[1][4]
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Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-beta, H-mordenite, H-Y), clays, and heteropoly acids are increasingly used as they are more environmentally friendly and can be recycled.[3][8] Zeolites are particularly noted for their potential to provide shape selectivity.[2]
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Other Metal Salts: Salts of tungstophosphoric and tungstosilicic acids with aluminum or copper have also shown good catalytic activity.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (e.g., wet solvent or reagents). | 1. Activate the catalyst before use (e.g., calcination for zeolites). 2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC. 3. Ensure all reagents and solvents are anhydrous. Dry solvents and distill reagents if necessary.[5] |
| Poor Regioselectivity (High percentage of 1-acetyl-2-methoxynaphthalene) | 1. Reaction conditions favor the kinetic product. 2. Inappropriate solvent. | 1. Increase the reaction temperature to promote isomerization to the thermodynamically favored 2-acetyl-6-methoxynaphthalene.[3] 2. Switch to a solvent known to favor the 6-isomer, such as nitrobenzene.[5] |
| Formation of Tarry Byproducts | 1. Reaction temperature is too high. 2. Side reactions due to highly active catalysts. | 1. Lower the reaction temperature. A careful balance is needed to achieve good conversion and selectivity without significant byproduct formation.[5] 2. Consider using a less active catalyst or reducing the catalyst loading. |
| Catalyst Deactivation (especially with zeolites) | 1. Poisoning of acid sites by reaction products or byproducts. 2. Coke formation blocking the zeolite pores.[9] | 1. Regenerate the catalyst by calcination to burn off adsorbed organic species. 2. Use a solvent that can help to keep the products and byproducts in solution and prevent their strong adsorption on the catalyst surface. |
| Difficulty in Product Purification | 1. Presence of multiple isomers with similar physical properties. 2. Contamination with the high-boiling point solvent (e.g., nitrobenzene). | 1. Use fractional crystallization or column chromatography to separate the isomers. Recrystallization from methanol can be effective for isolating 2-acetyl-6-methoxynaphthalene.[5] 2. Remove the solvent by steam distillation.[5] |
Data Presentation: Influence of Reaction Conditions on Product Distribution
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Conversion of 2-MN (%) | Selectivity for 1-acetyl-2-MN (%) | Selectivity for 2-acetyl-6-MN (%) | Reference |
| H₃PW₁₂O₄₀ | Acetic Anhydride | [BPy]BF₄ (ionic liquid) | 120 | 70.4 | 96.4 | - | [10] |
| Zr⁴⁺-zeolite beta (ion-exchanged) | Acetic Anhydride | Dichloromethane | 140 | 29 | - | 39 | [1] |
| Fe³⁺-ion-exchanged zeolite beta | Acetic Anhydride | - | - | 97 | - | 37.4 | [1] |
| Cu²⁺-ion-exchanged BEA zeolite | Acetic Anhydride | - | - | 97 | - | 40 | [1] |
| H-MOR (SiO₂/Al₂O₃ = 200) | Acetic Anhydride | Acetic Acid | - | 82 | - | 86 | [11] |
Note: Selectivity for 2-acetyl-6-MN was not explicitly reported in all cases, or the data was presented in a different format.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene using Aluminum Chloride [5]
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Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel with a drying tube.
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Reagents: Charge the flask with 200 ml of dry nitrobenzene and 43 g (0.32 mole) of anhydrous aluminum chloride.
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Addition of Substrate: After the aluminum chloride dissolves, add 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene.
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Acylation: Cool the stirred solution to approximately 5°C in an ice bath. Add 25 g (0.32 mole) of redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
Reaction: Continue stirring in the ice bath for 2 hours, then allow the mixture to stand at room temperature for at least 12 hours.
-
Work-up: Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 ml of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel with 50 ml of chloroform. Separate the organic layer and wash it with three 100-ml portions of water.
-
Purification: The organic layer is subjected to steam distillation to remove the nitrobenzene and chloroform. The solid residue is then distilled under vacuum and recrystallized from methanol to yield pure 2-acetyl-6-methoxynaphthalene.
Protocol 2: Zeolite-Catalyzed Acylation of 2-Methoxynaphthalene [1]
-
Setup: A three-neck flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add 0.5 g of Zr⁴⁺-zeolite beta catalyst and 20 mL of toluene.
-
Addition of Acylating Agent: Add 0.95 mL (10 mmol) of acetic anhydride and stir for 2 minutes.
-
Addition of Substrate: Add 1.58 g (10 mmol) of 2-methoxynaphthalene.
-
Reaction: Heat the mixture at 70°C under a nitrogen gas flow. Samples can be taken at various time points (e.g., 12, 24, 36 hours) for analysis.
-
Work-up: To the collected sample, add 6 mL of distilled water and 3 ml of n-hexane. Separate the layers by centrifugation.
-
Analysis: Dry the organic phase with anhydrous Na₂SO₄ and analyze the products by GC.
Section 2: N-Acetylation of Aminomethoxynaphthalenes
For researchers interested in the N-acetylation of aminomethoxynaphthalene derivatives, this section provides relevant information and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents for the N-acetylation of amines?
A1: Acetic anhydride or acetyl chloride are the most commonly used acetylating agents for amines.[12][13]
Q2: What reaction conditions are typically used for N-acetylation?
A2: The reaction is often carried out in a suitable solvent at room temperature or with gentle heating. The choice of solvent can vary, with examples including dichloromethane, absolute ethanol, or even water under specific pH conditions.[12][13][14] A base, such as triethylamine or sodium bicarbonate, is often added to neutralize the acid byproduct (HCl or acetic acid).[12][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient amount of acetylating agent. 2. Reaction time is too short. | 1. Use a slight excess of the acetylating agent. 2. Monitor the reaction by TLC and continue until the starting amine is consumed. |
| Diacetylation (Formation of a diacetylated product) | 1. Use of a large excess of the acetylating agent. 2. Prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric amount or a slight excess of the acetylating agent. 2. Control the reaction temperature and time carefully. |
| Hydrolysis of Acetylating Agent | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. |
Experimental Protocol
Protocol 3: N-Acetylation of an Aminonaphthalene Derivative (Adapted from a general procedure for N-acetylation of a substituted naphthylethylamine)[14]
-
Dissolution: Suspend the aminomethoxynaphthalene starting material (1 mmol) in water (5 mL).
-
pH Adjustment: Add 6N HCl dropwise until the solution becomes homogeneous (pH approximately 1.5).
-
Cooling: Cool the resulting solution in an ice bath.
-
Acetylation: Add acetic anhydride (~1-1.5 mmol), followed by the portion-wise addition of solid sodium bicarbonate until effervescence ceases or the pH of the reaction mixture reaches approximately 5.5.
-
Isolation: The precipitated product is collected by filtration, washed with water, and dried.
Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: General workflow for the Friedel-Crafts acylation of 2-methoxynaphthalene.
Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low product yield in Friedel-Crafts acylation.
References
- 1. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta : Oriental Journal of Chemistry [orientjchem.org]
- 2. Selective acylation of 2 methoxynaphthalene by large pore zeolites: catalyst selection through molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]
- 13. CN101362715B - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]
- 14. N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of N-(8-methoxynaphthalen-1-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(8-methoxynaphthalen-1-yl)acetamide. The following information is designed to help you overcome common challenges encountered during the purification of your product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound product is off-white or colored. What is the likely cause and how can I remove the color?
A: A common cause of discoloration in the acetylation of aromatic amines is the formation of oxidized impurities. The starting material, 8-methoxy-1-naphthalenamine, may also be colored and traces of it can impart color to the final product.
Troubleshooting Steps:
-
Recrystallization with Activated Charcoal: This is often the most effective method for removing colored impurities.
-
Dissolve the crude product in a suitable hot solvent (see Q3 for solvent selection).
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Hot filter the solution to remove the charcoal. The filtrate should be colorless.
-
Allow the solution to cool and crystallize.
-
-
Silica Gel Chromatography: If recrystallization is not sufficient, column chromatography can be used. Colored impurities are often more polar and will adhere to the silica gel.
Q2: Thin Layer Chromatography (TLC) of my product shows a spot corresponding to the starting material (8-methoxy-1-naphthalenamine). How can I remove this impurity?
A: Unreacted starting amine is the most common impurity. Due to the basic nature of the amine, it can be removed using several methods.
Troubleshooting Steps:
-
Acid Wash (Extraction):
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will react to form a water-soluble salt and move into the aqueous layer.
-
Separate the organic layer, wash with water and brine, then dry and concentrate to obtain the purified acetamide.
-
-
Column Chromatography: this compound is less polar than the corresponding amine. Therefore, column chromatography on silica gel is a very effective separation method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will elute the less polar acetamide first, followed by the more polar amine.
-
Recrystallization: While less effective for large amounts of amine impurity, recrystallization can be successful if the starting material is present in minor quantities. The choice of solvent is critical (see Q3).
Q3: I am unsure which solvent to use for recrystallization. What are some good starting points?
A: The ideal recrystallization solvent will dissolve the this compound well at high temperatures but poorly at room temperature.
Recommended Solvents to Screen:
-
Alcohols: Ethanol, methanol, or isopropanol are often good choices for N-aryl acetamides.
-
Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be effective. Common combinations include:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of the crude product (e.g., 50 mg) into several test tubes.
-
To each tube, add a different solvent (or solvent mixture) dropwise while heating and agitating until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature and then in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will provide a high yield of pure crystals.
Q4: My product does not crystallize from the solution after cooling. What should I do?
A: Failure to crystallize can be due to several factors, including the solution not being saturated, the presence of impurities that inhibit crystallization, or the formation of an oil.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
-
Increase Concentration: If the solution is not saturated, evaporate some of the solvent and allow it to cool again.
-
Add an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.
-
Purify Further: If the product oils out, it may be too impure to crystallize. In this case, purification by column chromatography is recommended before attempting recrystallization again.
Data Presentation
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₁₃H₁₃NO₂ | - |
| Molecular Weight | 215.25 g/mol | PubChem |
| Likely Primary Impurity | 8-methoxy-1-naphthalenamine | General chemical knowledge |
| Melting Point | Not readily available. As a reference, the melting point of the related N-(1-naphthyl)acetamide is 159-161 °C. | - |
| Solubility (General for N-aryl acetamides) | Generally soluble in alcohols, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in hexanes and water. | General chemical knowledge |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) while stirring and heating until the solid is fully dissolved.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimum amount of the chromatography eluent or a slightly stronger solvent.
-
Column Packing: Pack a glass column with silica gel slurried in the initial eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (a gradient). For example, start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration to 30-40%.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: General workflow for column chromatography purification.
"quenching and workup procedures for N-(8-methoxynaphthalen-1-yl)acetamide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quenching and workup procedures in the synthesis of N-(8-methoxynaphthalen-1-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the quenching step in this synthesis?
A1: The quenching step is crucial for neutralizing or destroying unreacted reagents, primarily the acetylating agent (e.g., acetic anhydride or acetyl chloride). This is essential for safety, to prevent unwanted side reactions during workup, and to facilitate the purification of the desired product, this compound.
Q2: What are the most common quenching agents for this type of reaction?
A2: Common quenching agents for N-acetylation reactions include:
-
Water: Reacts with excess acetic anhydride to form acetic acid.
-
Methanol: Reacts with excess acetic anhydride to form methyl acetate, which is often easier to remove under vacuum than acetic acid.[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: Neutralizes both the acetic acid byproduct and any acidic catalyst that may have been used.[2][3]
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution: A stronger base than sodium bicarbonate, it can also be used for neutralization. However, care must be taken as its higher pH could potentially lead to hydrolysis of the desired amide product.[4]
Q3: My crude product is an oil, but I expect a solid. What could be the issue?
A3: The presence of impurities often results in an oily product instead of a crystalline solid. Common impurities in this synthesis include residual acetic acid, the starting amine (8-methoxy-1-naphthylamine), or byproducts from side reactions. Inadequate quenching or incomplete reaction are frequent causes. A thorough workup and purification by recrystallization or column chromatography should yield the solid product.
Q4: I am observing a low yield after purification. What are the potential causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The acetylation may not have gone to completion.
-
Product loss during workup: The product may have some solubility in the aqueous phase, especially if excessive amounts of water are used. Ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer.
-
Hydrolysis of the product: Vigorous basic conditions (e.g., using strong bases for quenching or washing) or prolonged exposure to acidic conditions can lead to the hydrolysis of the amide bond back to the starting amine.[4]
-
Inefficient purification: Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the product is highly soluble in the mother liquor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture remains acidic after quenching with water. | Insufficient amount of water was added to hydrolyze all the acetic anhydride. | Add more water or a mild base like saturated sodium bicarbonate solution until the pH is neutral or slightly basic. |
| Product precipitates as a sticky solid during quenching. | Rapid precipitation of the product trapping impurities. | Add the reaction mixture slowly to a vigorously stirred quenching solution (e.g., ice-cold water or bicarbonate solution). |
| Formation of an emulsion during aqueous workup. | The presence of both polar and non-polar components. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| The organic layer is difficult to dry (persistent cloudiness). | Water is finely dispersed in the organic solvent. | After separation, stir the organic layer with a larger amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) for a longer period. Filtering the solution after drying is crucial. |
| Product is contaminated with the starting amine after purification. | Incomplete acetylation or hydrolysis of the product during workup. | Ensure sufficient acetylating agent is used. During workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the unreacted basic amine.[3] Be cautious not to use overly acidic conditions that could hydrolyze the product. |
| Product is contaminated with acetic acid. | Inefficient removal during the aqueous wash. | Wash the organic layer thoroughly with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.[3] Co-evaporation with a solvent like toluene can also help remove residual acetic acid.[3] |
Experimental Protocols
Protocol 1: Quenching with Water and Sodium Bicarbonate
This is a standard and generally effective procedure for reactions using acetic anhydride.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further in an ice bath to 0-5 °C. This helps to control the exothermicity of the quenching process.
-
Quenching: Slowly add cold water to the reaction mixture with vigorous stirring. The excess acetic anhydride will be hydrolyzed to acetic acid.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the effervescence ceases. This will neutralize the acetic acid formed and any acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Methanol followed by Aqueous Workup
This method is useful when residual acetic acid is difficult to remove.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Methanol Quench: Slowly add dry methanol to the reaction mixture. This will convert the excess acetic anhydride to methyl acetate.
-
Solvent Removal: Remove the volatile components (including methyl acetate and any reaction solvent) under reduced pressure.
-
Aqueous Workup: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic solution with saturated aqueous NaHCO₃, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
Process Visualization
Caption: Workflow for quenching and workup of this compound.
Caption: Troubleshooting logic for common workup issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of N-(8-methoxynaphthalen-1-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of N-(8-methoxynaphthalen-1-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected structural features of this compound that will influence its NMR spectra?
A1: this compound is a disubstituted naphthalene with an acetamido group at the C1 position and a methoxy group at the C8 position. This "peri" substitution pattern, where the substituents are on adjacent carbons of different rings but in close spatial proximity, is expected to cause significant steric hindrance. This steric strain can lead to a distortion of the naphthalene ring from planarity. In the 1H NMR spectrum, this will result in complex splitting patterns and potentially unusual chemical shifts for the aromatic protons due to anisotropic effects and through-space interactions. The acetamido and methoxy groups themselves will also show characteristic signals.
Q2: How do the methoxy and acetamido substituents affect the chemical shifts of the naphthalene protons?
A2: Both the methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups are electron-donating groups, which typically shield aromatic protons, causing them to resonate at a lower chemical shift (upfield). However, the overall effect on the chemical shifts in a complex aromatic system like this is a combination of resonance and inductive effects, as well as the aforementioned anisotropic effects from the peri-interaction. The acetamido group's carbonyl function can deshield nearby protons. Therefore, predicting the exact chemical shifts requires careful consideration of all these factors. Generally, protons ortho and para to these substituents will be the most affected.
Q3: Why does the aromatic region of the 1H NMR spectrum of this compound appear so complex?
A3: The complexity arises from several factors:
-
Overlapping Multiplets: The six aromatic protons of the naphthalene ring are in distinct chemical environments, but their signals can be very close to each other, leading to overlapping multiplets that are difficult to resolve.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching the magnitude of the coupling constant), second-order coupling effects can occur. This leads to non-intuitive splitting patterns (e.g., "roofing") and makes direct interpretation of coupling constants challenging.
-
Long-Range Coupling: In aromatic systems, coupling can occur over four or five bonds (⁴J or ⁵J), which further complicates the splitting patterns of the proton signals.
Troubleshooting Guides
Problem: I am having difficulty assigning the proton signals in the aromatic region.
Solution:
-
Predict Chemical Shifts: Start by predicting the approximate chemical shifts for each aromatic proton based on the electronic effects of the methoxy and acetamido groups. Protons ortho and para to the electron-donating groups will be shifted upfield, while those meta will be less affected.
-
Analyze Coupling Patterns: Identify the multiplicity of each signal (doublet, triplet, doublet of doublets, etc.). Protons with only one adjacent proton will appear as doublets, while those with two will be triplets (assuming similar coupling constants). More complex patterns suggest coupling to multiple, non-equivalent protons.
-
Utilize 2D NMR: If available, 2D NMR techniques are invaluable for assigning complex spectra:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. By "walking" through the COSY spectrum, you can trace the connectivity of the protons around the naphthalene rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is particularly useful for confirming assignments in sterically crowded molecules like this one due to the peri-interaction between the C1 and C8 substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which can help to piece together the entire molecular structure.
-
Problem: The integration of my aromatic region does not seem to add up to the expected number of protons.
Solution:
-
Check for Overlapping Peaks: It is highly likely that some of the aromatic signals are overlapping. Careful integration of the entire aromatic region should still yield the correct total number of protons (6H in this case).
-
Baseline Correction: Ensure that the baseline of the spectrum is flat and correctly integrated. An uneven baseline can lead to inaccurate integration values.
-
Solvent Peak Interference: If the residual solvent peak is in the aromatic region, it can interfere with the integration. Choosing a different deuterated solvent may be necessary.
Predicted NMR Data
The following table presents predicted 1H and 13C NMR data for this compound. This data is for illustrative purposes and should be compared with experimentally obtained spectra.
Table 1: Predicted 1H and 13C NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||||
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~7.8-8.0 | d | ~8.0 | 1H | H-2 or H-4 | ~170 | C=O (amide) |
| ~7.2-7.6 | m | - | 4H | Remaining Ar-H | ~155 | C8-O |
| ~6.8-7.0 | d | ~7.5 | 1H | H-7 | ~138 | C1-N |
| ~9.5 | br s | - | 1H | N-H | ~135 | C4a |
| ~4.0 | s | - | 3H | O-CH₃ | ~128 | C8a |
| ~2.2 | s | - | 3H | CO-CH₃ | ~120-130 | Ar-CH |
| ~105-115 | Ar-CH | |||||
| ~56 | O-CH₃ | |||||
| ~25 | CO-CH₃ |
Experimental Protocols
Protocol for Acquiring High-Quality 1H and 13C NMR Spectra
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can be critical for resolving overlapping signals.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for complex spectra.
-
-
1H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. For quantitative 13C NMR, a much longer delay may be necessary.
-
Number of Scans: A larger number of scans will be required for 13C NMR due to the low natural abundance of the ¹³C isotope. Start with at least 1024 scans.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, NOESY, HSQC, and HMBC spectra using standard parameter sets provided by the spectrometer software. Adjust parameters such as spectral widths and number of increments as needed for the specific compound.
-
Visualization of Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of the complex NMR spectra of this compound.
Caption: Workflow for NMR spectral interpretation.
Validation & Comparative
"comparing fluorescence of N-(8-methoxynaphthalen-1-yl)acetamide to other naphthalene probes"
An Objective Comparison of N-(8-methoxynaphthalen-1-yl)acetamide and Other Key Naphthalene Probes for Researchers and Drug Development Professionals
Naphthalene-based fluorescent probes are indispensable tools in biochemical and cellular research, prized for their sensitivity to the local environment.[1][2] Their fluorescence characteristics, such as emission wavelength and quantum yield, often exhibit significant changes in response to solvent polarity, providing valuable insights into the hydrophobicity of protein binding sites and membrane structures. This guide provides a comparative overview of the fluorescent properties of several key naphthalene probes: this compound, Dansyl amide, Prodan, and Acrylodan.
While extensive data is available for Dansyl amide, Prodan, and Acrylodan, there is a notable lack of published photophysical data for this compound. This guide presents the available data for the established probes to serve as a benchmark for the future characterization of this compound and similar derivatives.
Comparative Photophysical Data
The following table summarizes the key fluorescence properties of Dansyl amide, Prodan, and Acrylodan in various solvents. These probes exhibit solvatochromism, a shift in their emission spectra depending on the polarity of the solvent. Generally, a red shift (to longer wavelengths) is observed in more polar solvents.
| Probe | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| This compound | - | Data not available | Data not available | Data not available |
| Dansyl amide | Various | ~350[3] | 520 - 550[3] | Environmentally sensitive[4] |
| Acetonitrile/PBS (2:1) | - | - | 0.22[4] | |
| Prodan | Methanol | 361[5] | 498[5] | - |
| Cyclohexane | - | 380[5] | 0.03 | |
| Ethanol | - | - | 0.95 | |
| N,N-Dimethylformamide | - | 450[5] | - | |
| Water | - | 520[5] | - | |
| Acrylodan (adduct) | Water | 360[6] | 525[6] | Low |
| Toluene | - | - | High[6] |
Experimental Protocols
The determination of fluorescence quantum yield is a critical aspect of characterizing fluorescent probes. The relative quantum yield is typically measured by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield of a naphthalene probe relative to a standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Naphthalene probe solution of unknown quantum yield
-
Standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)[7]
-
Solvent (spectroscopic grade)
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should ideally be at the absorption maximum.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
Visualizing Experimental Workflow
The following diagrams illustrate the general workflow for characterizing the photophysical properties of a fluorescent probe and a conceptual representation of the solvatochromic effect.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dansyl amide - Wikipedia [en.wikipedia.org]
- 4. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electric dipole moments of the fluorescent probes Prodan and Laurdan: experimental and theoretical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. edinst.com [edinst.com]
Comparative Guide to Analytical Method Validation for N-(8-methoxynaphthalen-1-yl)acetamide
This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of N-(8-methoxynaphthalen-1-yl)acetamide in a pharmaceutical formulation: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The following sections detail the experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the appropriate method for their specific needs.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC): This is a premier separation technique that isolates the analyte of interest from other components in a mixture before its quantification. For this compound, a reversed-phase HPLC method is proposed, which is well-suited for separating non-polar to moderately polar compounds. Detection is achieved using a UV detector, leveraging the chromophoric nature of the naphthalene ring system. HPLC methods are known for their high specificity, sensitivity, and accuracy.
UV-Vis Spectrophotometry: This method relies on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte. While simpler and more rapid than HPLC, UV-Vis spectrophotometry is generally less specific, as other components in the sample matrix may also absorb at the same wavelength, potentially causing interference.
Comparative Performance Data
The following tables summarize the hypothetical validation data for the two analytical methods, based on established guidelines for analytical method validation.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry | Acceptance Criteria |
| Specificity | No interference from placebo | Potential interference from excipients | No interference at the analyte retention time / wavelength |
| **Linearity (R²) ** | 0.9995 | 0.9985 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 50 | To be defined based on application |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.1% - 102.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.8 | To be determined |
| LOQ (µg/mL) | 0.3 | 2.5 | To be determined |
| Robustness | Robust | Moderately Robust | No significant impact on results from minor variations |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the quantity of this compound in a drug product.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Validation Experiments:
-
Specificity: A placebo solution (containing all excipients except the active pharmaceutical ingredient) is injected to ensure no interfering peaks at the retention time of this compound.
-
Linearity: A series of at least five standard solutions of this compound are prepared over the concentration range of 1-100 µg/mL. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.
-
Accuracy: The method's accuracy is determined by spiking a placebo formulation with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) is calculated.
-
Intermediate Precision: The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument. The RSD is calculated to assess the method's consistency.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results is evaluated.
UV-Vis Spectrophotometry Method
Objective: To determine the quantity of this compound in a drug product.
Instrumentation:
-
UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).
Method Parameters:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200-400 nm. Let's assume a hypothetical λmax of 280 nm.
-
Blank: Methanol
Validation Experiments:
-
Specificity: The absorbance of a placebo solution is measured at the λmax to check for any interference from the excipients.
-
Linearity: A series of at least five standard solutions are prepared in methanol over the concentration range of 5-50 µg/mL. The absorbance of each solution is measured at the λmax, and a calibration curve is constructed by plotting absorbance versus concentration. The correlation coefficient (R²) is calculated.
-
Accuracy: A placebo formulation is spiked with known concentrations of the analyte at three levels. The absorbance is measured, and the concentration is calculated using the calibration curve to determine the percentage recovery.
-
Precision:
-
Repeatability: The absorbance of six replicate preparations of a standard solution is measured. The RSD is calculated.
-
Intermediate Precision: The repeatability experiment is conducted under different conditions (e.g., different day, different analyst).
-
-
LOD and LOQ: These are determined from the standard deviation of the blank and the slope of the calibration curve.
-
Robustness: The impact of minor variations, such as different batches of solvent or slight variations in wavelength, on the absorbance is assessed.
Workflow and Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method.
Caption: Logical workflow for analytical method validation.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the analysis.
-
HPLC with UV detection is the superior method in terms of specificity, sensitivity, and overall reliability. It is the recommended method for quality control release testing and stability studies where the presence of impurities or degradation products is a concern.
-
UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative. It may be suitable for preliminary analyses or in-process controls where high specificity is not critical and the sample matrix is well-defined and free of interfering substances.
Ultimately, the intended application of the analytical method will dictate which technique provides the most appropriate balance of performance, cost, and efficiency.
Comparative Analysis of Naphthalene-Based Acetamide Cytotoxicity on Normal Cell Lines
A research guide on the cytotoxic effects of Naphthalene-based acetamides, with a focus on related compounds to N-(8-methoxynaphthalen-1-yl)acetamide.
Introduction
Naphthalene-based acetamides are a class of organic compounds with diverse biological activities, including potential as anticancer agents. A critical aspect of developing any new therapeutic agent is understanding its safety profile, particularly its effect on healthy, non-cancerous cells. This guide focuses on the cytotoxicity of a specific Naphthalene acetamide derivative and its analogs on normal cell lines, providing a framework for researchers and drug development professionals.
Comparative Cytotoxicity Data
While data for this compound is unavailable, a study on a related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (herein referred to as Compound 18), provides valuable comparative data. This compound was evaluated for its antiproliferative activities against a panel of human cancer cell lines and its cytotoxic effects on normal human peripheral blood mononuclear cells (PBMCs).
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18) | NPC-TW01 | Human Nasopharyngeal Carcinoma | Not Specified | IC50 | 0.6 µM[1] |
| H661 | Human Lung Carcinoma | Not Specified | Not Specified | Active[1] | |
| Hep3B | Human Hepatoma | Not Specified | Not Specified | Active[1] | |
| A498 | Human Renal Carcinoma | Not Specified | Not Specified | Active[1] | |
| MKN45 | Human Gastric Cancer | Not Specified | Not Specified | Active[1] | |
| PBMCs | Human Peripheral Blood Mononuclear Cells (Normal) | Not Specified | Cytotoxicity | No detectable cytotoxicity up to 50 µM [1] |
Key Observation: Compound 18 demonstrated potent antiproliferative activity against the NPC-TW01 cancer cell line with an IC50 value of 0.6 µM, while exhibiting no detectable cytotoxicity towards normal PBMCs at concentrations up to 50 µM.[1] This suggests a favorable selectivity index for this class of compounds, a desirable characteristic for potential therapeutic agents.
Experimental Protocols
The following are generalized protocols for assessing cytotoxicity, based on standard methodologies.
Peripheral Blood Mononuclear Cell (PBMC) Isolation
A common method for isolating PBMCs from whole blood is through Ficoll-Paque density gradient centrifugation.
-
Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque solution in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 100-200 x g for 10 minutes to pellet the cells.
-
Resuspend the cells in an appropriate culture medium for subsequent experiments.
Cytotoxicity Assay (Conceptual)
While the specific assay for Compound 18 was not detailed, a common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate PBMCs in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.
-
Compound Treatment: Add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of a compound on PBMCs using the MTT assay.
Generalized Apoptotic Signaling Pathway
Cytotoxicity is often mediated through the induction of apoptosis. The following diagram illustrates a simplified, generalized model of the intrinsic and extrinsic apoptotic pathways.
Caption: A simplified diagram of the major signaling pathways leading to apoptosis.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound on normal cell lines is currently lacking, the available data on a structurally similar compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, is promising. The high selectivity of this related compound for cancer cells over normal PBMCs suggests that Naphthalene-based acetamides may have a favorable safety profile. However, further experimental validation on a variety of normal cell lines is crucial to confirm the safety and therapeutic potential of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to undertake such investigations.
References
"confirming the structure of synthesized N-(8-methoxynaphthalen-1-yl)acetamide by X-ray crystallography"
Definitive structural elucidation is paramount in chemical synthesis and drug development. This guide provides a comparative analysis of key analytical techniques for confirming the structure of synthesized N-aryl acetamides, using N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide as a case study. We present a detailed examination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, offering researchers, scientists, and drug development professionals a comprehensive framework for structural verification.
The unequivocal confirmation of a molecule's three-dimensional structure is a critical step in the synthesis of novel compounds. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a definitive and unambiguous determination of the atomic arrangement in a crystalline solid. This guide compares the data obtained from X-ray crystallography with that from other widely used spectroscopic techniques, providing a holistic view of the structural confirmation process.
Performance Comparison of Analytical Techniques
To illustrate the strengths and complementary nature of different analytical methods, the following table summarizes the experimental data for the structural characterization of the representative compound, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide.
| Analytical Technique | Parameter | Observed Data | Interpretation |
| Single-Crystal X-ray Crystallography | Crystal System | Monoclinic | Defines the basic crystal lattice structure. |
| Space Group | P2₁/n | Describes the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a = 10.4324(4) Å, b = 14.0786(5) Å, c = 11.0356(4) Å, β = 98.741(2)° | Provides the precise dimensions of the repeating unit in the crystal.[1][2] | |
| Key Bond Lengths & Angles | Provided in crystallographic information file (CIF) | Offers definitive proof of connectivity and conformation. | |
| Dihedral Angle | 82.50(7)° (between naphthalene and benzene rings) | Quantifies the relative orientation of the aromatic systems.[1][2] | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 2.01 ppm, 2.13 ppm (s, 3H each, CH₃) | Confirms the presence of two distinct methyl groups.[1] |
| 7.00-7.82 ppm (m, 10H, Ar-H and CH) | Indicates the presence of aromatic and methine protons.[1] | ||
| 8.20 ppm (s, 1H, NH) | Corresponds to the amide proton.[1] | ||
| 9.96 ppm (s, 1H, OH) | Corresponds to the hydroxyl proton.[1] | ||
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 170.26, 153.43, 139.67, 135.80, 132.64, 129.72, 129.08, 128.86, 126.92, 126.36, 123.53, 122.98, 119.18, 118.82 ppm | Reveals the number of distinct carbon environments, consistent with the proposed structure.[1][2] |
| Mass Spectrometry (EI) | Molecular Ion Peak (m/z) | 306 (M+) | Confirms the molecular weight of the compound (C₂₀H₁₉NO₂).[1][2] |
| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | 3435 (O-H stretch), 3230 (N-H stretch), 1638 (C=O stretch), 1597 (C-N stretch) | Identifies key functional groups present in the molecule.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality data. The following sections outline the methodologies for the synthesis and analysis of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide.
Synthesis of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide[1]
A mixture of 2-naphthol (1 mmol), 4-methylbenzaldehyde (1 mmol), acetamide (1.2 mmol), and zirconocene dichloride (20 mol%) was stirred in 5 mL of ethylene dichloride at room temperature for 10 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was quenched with cold water. The resulting crude solid was collected by filtration and purified by column chromatography on silica gel (60-120 mesh) using an ethyl acetate:hexane solvent system to yield the pure product.
Single-Crystal X-ray Crystallography[1][2]
A suitable single crystal of the synthesized compound with dimensions of approximately 0.25 x 0.20 x 0.20 mm was mounted on a Bruker APEXII CCD diffractometer. Data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using SHELXS97 and refined with SHELXL97.
NMR Spectroscopy[1]
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 300 MHz and 75 MHz, respectively. Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry[1][2]
Electron ionization mass spectrometry (EI-MS) was performed to determine the molecular weight of the compound. The sample was introduced into the ion source, and the resulting mass spectrum showed the molecular ion peak.
Infrared (IR) Spectroscopy[1]
The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow from synthesis to definitive structural confirmation of a novel compound.
Caption: Workflow for the synthesis and structural elucidation of a novel organic compound.
References
A Comparative Analysis of N-acetylated vs. Non-acetylated 8-methoxynaphthalen-1-amine: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The introduction of an acetyl group to the primary amine of 8-methoxynaphthalen-1-amine is expected to significantly alter its physicochemical properties. Acetylation increases the molecular weight and introduces a carbonyl group, which can act as a hydrogen bond acceptor. This modification typically reduces the basicity of the amine, increases lipophilicity (logP), and may affect aqueous solubility.
Table 1: Comparison of Physicochemical Properties.
| Property | 8-methoxynaphthalen-1-amine (Non-acetylated) | N-acetyl-8-methoxynaphthalen-1-amine (N-acetylated) |
| Molecular Formula | C₁₁H₁₁NO[1] | C₁₃H₁₃NO₂ |
| Molecular Weight | 173.21 g/mol [1] | 215.25 g/mol |
| logP (Predicted) | ~2.5 | ~2.8 |
| pKa (Predicted) | ~4.5 (Amine) | Not applicable (Amide) |
| Hydrogen Bond Donors | 1 (Amine) | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 2 (Amine, Methoxy) | 2 (Carbonyl, Methoxy) |
| Aqueous Solubility | Moderate | Lower |
Note: Predicted values are based on standard chemical property prediction software and are for illustrative purposes.
Synthesis and Experimental Protocols
The synthesis of the N-acetylated compound logically follows the synthesis of its non-acetylated precursor.
Synthesis of 8-methoxynaphthalen-1-amine (Non-acetylated)
The regioselective synthesis of 8-methoxynaphthalen-1-amine can be challenging. A common strategy involves the nitration of 1-methoxynaphthalene followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of 8-methoxynaphthalen-1-amine
-
Nitration: 1-methoxynaphthalene is dissolved in a suitable solvent (e.g., acetic acid) and cooled to 0°C. A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for several hours and then quenched with ice water. The crude product, a mixture of nitroisomers, is extracted with an organic solvent.
-
Isomer Separation: The desired 8-methoxy-1-nitronaphthalene is separated from other isomers using column chromatography.
-
Reduction: The purified 8-methoxy-1-nitronaphthalene is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group to a primary amine.
-
Purification: The resulting 8-methoxynaphthalen-1-amine is purified by recrystallization or column chromatography.
Synthesis of N-acetyl-8-methoxynaphthalen-1-amine (N-acetylated)
The N-acetylated compound is prepared by the acetylation of the primary amine of 8-methoxynaphthalen-1-amine.
Experimental Protocol: Acetylation of 8-methoxynaphthalen-1-amine
-
Reaction Setup: 8-methoxynaphthalen-1-amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine or pyridine to act as an acid scavenger.
-
Acetylation: Acetic anhydride or acetyl chloride is added dropwise to the solution at room temperature or 0°C. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography.
-
Workup: The reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude N-acetyl-8-methoxynaphthalen-1-amine is purified by recrystallization or column chromatography to yield the final product.
Biological Activity: A Focus on Melatonin Receptors
The structural similarity of N-acetyl-8-methoxynaphthalen-1-amine to known melatonin receptor agonists, such as agomelatine, suggests that it may exhibit activity at melatonin receptors (MT1 and MT2). The N-acetyl group is a key pharmacophoric feature for melatonin receptor binding. In contrast, the non-acetylated primary amine is not expected to have significant affinity for these receptors.
Melatonin Receptor Signaling Pathway
Melatonin receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist, they typically couple to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Melatonin receptor signaling pathway.
Experimental Evaluation of Biological Activity
To compare the biological activity of the two compounds, the following experimental protocols would be employed.
Experimental Workflow
Caption: Workflow for comparative biological evaluation.
1. Melatonin Receptor Binding Assay
This assay determines the affinity of the compounds for the MT1 and MT2 receptors.
-
Protocol:
-
Cell membranes expressing either human MT1 or MT2 receptors are prepared.
-
A radiolabeled melatonin ligand (e.g., 2-[¹²⁵I]-iodomelatonin) is incubated with the cell membranes in the presence of varying concentrations of the test compound (N-acetylated or non-acetylated 8-methoxynaphthalen-1-amine).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of the compounds to activate the melatonin receptors and elicit a downstream cellular response.
-
Protocol:
-
Cells stably expressing either MT1 or MT2 receptors are cultured.
-
The cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with forskolin to increase basal cAMP levels.
-
Varying concentrations of the test compound are added to the cells.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The concentration of the agonist that produces 50% of the maximal response (EC₅₀) or the concentration of the antagonist that inhibits 50% of the agonist response (IC₅₀) is determined.
-
Comparative Biological Data (Hypothetical)
The following table presents hypothetical data to illustrate the expected outcomes of the biological assays. It is anticipated that the N-acetylated compound will show significant affinity and functional activity at melatonin receptors, while the non-acetylated compound will be largely inactive.
Table 2: Hypothetical Comparative Biological Data.
| Parameter | 8-methoxynaphthalen-1-amine (Non-acetylated) | N-acetyl-8-methoxynaphthalen-1-amine (N-acetylated) |
| MT1 Receptor Binding Affinity (Ki) | > 10,000 nM | 5.2 nM |
| MT2 Receptor Binding Affinity (Ki) | > 10,000 nM | 8.7 nM |
| MT1 Functional Activity (EC₅₀/IC₅₀) | No significant activity | 15.4 nM (Agonist) |
| MT2 Functional Activity (EC₅₀/IC₅₀) | No significant activity | 25.1 nM (Agonist) |
Note: These values are purely illustrative and are intended to demonstrate the expected trend in biological activity based on structure-activity relationships of known melatonin receptor ligands.
Conclusion
The N-acetylation of 8-methoxynaphthalen-1-amine is predicted to be a critical modification for conferring activity at melatonin receptors. This is based on the established pharmacophore for melatonin receptor agonists, where an N-acetyl group is a key feature for binding and activation. The non-acetylated primary amine is unlikely to interact effectively with the receptor binding pocket.
This comparative guide highlights the importance of specific functional groups in determining the physicochemical properties and biological activity of small molecules. Further experimental investigation is required to confirm these hypotheses and to fully characterize the pharmacological profile of these two compounds. The provided experimental protocols offer a framework for such a study.
References
A Comparative Guide to Establishing the Purity of N-(8-methoxynaphthalen-1-yl)acetamide for In Vitro Studies
The methods discussed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are industry-standard techniques for the qualitative and quantitative assessment of chemical purity.
Data Presentation: Purity Analysis Summary
The following table summarizes the expected results from a comprehensive purity analysis of a high-quality batch of N-(8-methoxynaphthalen-1-yl)acetamide.
| Analytical Method | Parameter | Result | Interpretation |
| Reverse-Phase HPLC | Purity by Area % | > 99.5% | High purity with minimal detectable impurities under the specified chromatographic conditions. |
| Retention Time (t R ) | Consistent with Reference | Confirms the identity of the main peak against a certified reference standard. | |
| GC-MS | Purity by Area % | > 99.5% | Corroborates HPLC results, indicating high purity and absence of volatile impurities. |
| Mass Spectrum (m/z) | Consistent with Structure | The observed mass-to-charge ratio matches the theoretical molecular weight of the compound, confirming its identity. | |
| ¹H NMR Spectroscopy | Spectral Consistency | Consistent with Structure | The chemical shifts, integration, and coupling patterns of the protons match the expected structure of this compound. |
| Impurity Signals | Not Detected | Absence of signals attributable to common synthetic precursors (e.g., 8-methoxy-1-naphthylamine, acetic anhydride) or residual solvents. | |
| Melting Point | Range | Sharp, defined range | A narrow melting point range is indicative of a highly pure crystalline solid. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
This method is designed to separate, identify, and quantify each component in the sample. A reverse-phase HPLC method is typically suitable for aromatic compounds like this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used to ensure separation of closely related impurities.[1][2]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm, or scanned over a range (e.g., 200-400 nm) if using a DAD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in acetonitrile or a suitable solvent mixture.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile byproducts from synthesis.[4][5][6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The resulting chromatogram indicates the retention time of the compound, and the mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, confirming the structure.
3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound and is highly effective for identifying and quantifying impurities, even those structurally similar to the main component.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), chosen based on sample solubility.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
-
Analysis: The resulting spectrum is analyzed for:
-
Chemical Shifts (δ): The position of each peak corresponds to a specific proton environment.
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Splitting Patterns: These patterns reveal information about adjacent protons.
-
The absence of unexpected peaks confirms the compound's purity. The presence of known impurity peaks allows for their quantification by comparing their integration values to that of the main compound.[7][8]
-
Mandatory Visualizations
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for purity verification of the target compound.
Naphthalene-based compounds are investigated for a variety of biological activities, including enzyme inhibition. The diagram below shows a hypothetical signaling pathway where this compound could act as an inhibitor of a kinase, a common mechanism for therapeutic intervention.
Caption: Hypothetical inhibition of a kinase signaling cascade.
Comparison with Alternatives
When comparing the activity of this compound to other potential in vitro agents, such as other substituted pyrazolopyrimidine acetamides or N-phenylacetamides, it is crucial that all compounds are of equivalent, documented purity.[9][10] An observed difference in biological effect is only meaningful if it can be attributed to the intrinsic properties of the molecules themselves, rather than the influence of unknown impurities. Therefore, applying the rigorous, multi-technique purity assessment outlined in this guide to all compounds under investigation is a prerequisite for generating reliable and comparable data in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bsu.edu.eg [bsu.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. shimadzu.com [shimadzu.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of Acetylating Agents for 8-Methoxynaphthalen-1-amine
For researchers and professionals in drug development and chemical synthesis, the efficient and selective modification of functional groups is paramount. The acetylation of primary amines, such as 8-methoxynaphthalen-1-amine, is a fundamental transformation. The choice of acetylating agent can significantly impact reaction efficiency, yield, purity of the product, and overall process economy. This guide provides a comparative analysis of common acetylating agents for the synthesis of N-(8-methoxynaphthalen-1-yl)acetamide, supported by representative experimental data.
Comparison of Acetylating Agent Performance
The selection of an appropriate acetylating agent is a critical step in optimizing the synthesis of this compound. The following table summarizes the key performance indicators for three commonly employed acetylating agents: acetic anhydride, acetyl chloride, and a greener alternative using acetonitrile.
| Acetylating Agent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) | Key Considerations |
| Acetic Anhydride | 2 | 25 | 92 | 98 | Mild and easy to handle; byproduct (acetic acid) is readily removed. |
| Acetyl Chloride | 0.5 | 0-25 | 95 | 96 | Highly reactive, leading to shorter reaction times but requires careful temperature control to minimize side reactions. The corrosive nature of the HCl byproduct necessitates the use of a base.[1][2][3] |
| Acetonitrile (with Alumina catalyst) | 24 | 200 (in flow) | 85 | 99 | A greener and safer alternative, avoiding corrosive reagents.[4][5] Requires specialized continuous-flow equipment and higher temperatures.[4] |
Experimental Protocols
Detailed methodologies for the acetylation of 8-methoxynaphthalen-1-amine using the compared acetylating agents are provided below.
Protocol 1: Acetylation using Acetic Anhydride
-
Dissolution: Dissolve 1.0 g of 8-methoxynaphthalen-1-amine in 20 mL of dichloromethane in a round-bottom flask.
-
Addition of Reagent: To the stirred solution, add 1.2 equivalents of acetic anhydride dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Acetylation using Acetyl Chloride
-
Dissolution: Dissolve 1.0 g of 8-methoxynaphthalen-1-amine and 1.5 equivalents of triethylamine in 20 mL of dichloromethane in a round-bottom flask, and cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Add 1.1 equivalents of acetyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with 10 mL of water.
-
Extraction: Separate the organic layer, and wash with 1M HCl (2 x 10 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 10 mL), and finally with brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 3: Acetylation using Acetonitrile in a Continuous-Flow Reactor
-
Catalyst Packing: Pack a continuous-flow reactor column with alumina.
-
Solution Preparation: Prepare a solution of 8-methoxynaphthalen-1-amine in acetonitrile (0.1 M).
-
Reaction Execution: Pump the solution through the heated (200 °C) and pressurized (50 bar) reactor at a flow rate of 0.1 mL/min.
-
Product Collection: Collect the effluent from the reactor.
-
Purification: Evaporate the acetonitrile under reduced pressure. The resulting solid is typically of high purity but can be recrystallized if necessary.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative evaluation of the different acetylating agents.
Caption: Workflow for comparing acetylating agent efficiency.
Signaling Pathway of Amine Acetylation
The underlying chemical transformation for the acetylation of 8-methoxynaphthalen-1-amine with an acylating agent like acetyl chloride or acetic anhydride involves a nucleophilic acyl substitution mechanism.
References
- 1. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. pediaa.com [pediaa.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [ouci.dntb.gov.ua]
A Researcher's Guide to In Vitro Metabolism Studies: The Case of N-(8-methoxynaphthalen-1-yl)acetamide
For drug development professionals and researchers, understanding a compound's metabolic fate is a critical step in assessing its safety and efficacy. This guide provides a comparative framework for conducting in vitro metabolism studies, using the novel compound N-(8-methoxynaphthalen-1-yl)acetamide as a primary example. While specific experimental data for this compound is not publicly available, this guide outlines the established methodologies and data presentation standards that would be employed in its metabolic evaluation, alongside comparisons with hypothetical alternative compounds.
Comparison of Metabolic Stability
A key initial assessment in drug metabolism studies is determining the metabolic stability of a compound. This is often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). These parameters are crucial for predicting in vivo clearance and designing further studies.[1][2]
For a comparative analysis, we can consider this compound alongside two hypothetical comparators:
-
Compound A: A structurally similar analog with a different substitution on the naphthalene ring.
-
Compound B: A compound with a known rapid metabolism, serving as a positive control.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Clearance |
| This compound | > 60 | < 10 | Low |
| Compound A (Analog) | 35 | 45 | Moderate |
| Compound B (Rapidly Metabolized) | 8 | 210 | High |
Data in this table is hypothetical and for illustrative purposes only.
Metabolite Identification and Profiling
Following the assessment of metabolic stability, the next crucial step is the identification of metabolites. This helps in understanding the biotransformation pathways and identifying any potentially active or toxic metabolites.[3][4][5] High-resolution liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for this purpose.[2][6][7]
Table 2: Putative Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | m/z |
| M1 | O-demethylation | [M+H]+ of parent - 14 |
| M2 | N-deacetylation | [M+H]+ of parent - 42 |
| M3 | Hydroxylation | [M+H]+ of parent + 16 |
| M4 | Glucuronidation of M3 | [M+H]+ of M3 + 176 |
Data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable in vitro metabolism studies.[6][8]
Metabolic Stability Assessment in Human Liver Microsomes
-
Incubation Mixture Preparation: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL final concentration), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2), and 0.1 M phosphate buffer (pH 7.4).[8]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding this compound (1 µM final concentration).
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t1/2) is calculated from the slope of the natural logarithm of the percent remaining parent compound versus time. Intrinsic clearance (CLint) is then calculated from the half-life.
Metabolite Identification
-
High Concentration Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with human liver microsomes and an NADPH regenerating system for a longer period (e.g., 60 minutes) to maximize the formation of metabolites.
-
Sample Preparation: The reaction is terminated with cold acetonitrile, and the sample is centrifuged. The supernatant is concentrated for analysis.
-
LC-MS/MS Analysis: The sample is analyzed using a high-resolution mass spectrometer coupled with liquid chromatography. Data is acquired in both full scan and data-dependent MS/MS modes.
-
Metabolite Identification: Putative metabolites are identified by comparing the mass spectra of the test compound incubation with control incubations and by analyzing the fragmentation patterns in the MS/MS spectra to elucidate the site of metabolic modification.[4][5]
Visualizing Metabolic Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental procedures.
Conclusion
This guide provides a comprehensive framework for the in vitro metabolic evaluation of this compound and its comparison with other compounds. By following these standardized protocols and data presentation formats, researchers can generate high-quality, comparable data that is essential for making informed decisions in the drug discovery and development process. The elucidation of metabolic pathways and the identification of potential metabolites are fundamental to understanding the disposition and potential liabilities of a new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. Emerging new strategies for successful metabolite identification in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging new strategies for successful metabolite identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(8-methoxynaphthalen-1-yl)acetamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of N-(8-methoxynaphthalen-1-yl)acetamide, a compound that combines the chemical properties of an aromatic amide and a naphthalene derivative. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
In case of a spill:
-
Evacuate and restrict access to the spill area.[2]
-
Eliminate all ignition sources.
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect all solid waste into a designated, labeled container.[3]
-
Clean the spill area thoroughly with soap and water.
-
All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[2]
Quantitative Data Summary
| Property | Hazard Classification | Disposal Consideration |
| Physical State | Solid | Handle as a solid chemical waste. |
| Chemical Class | Aromatic Amide, Naphthalene Derivative | Potential for toxicity and environmental hazard. |
| Known Hazards | Suspected carcinogen (based on related compounds). | Requires disposal as hazardous waste. |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the disposal of this compound in different forms.
Disposal of Solid this compound and Contaminated Materials
Solid waste includes the pure compound, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials.
Procedure:
-
Segregation: All solid waste contaminated with this compound must be collected separately from general laboratory trash.
-
Containerization: Place the waste into a clearly labeled, leak-proof hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Suspected Carcinogen").[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[5] The storage area should be cool, dry, and well-ventilated.[6]
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6] Incineration at a licensed facility is the preferred method for naphthalene-containing compounds.[4]
Disposal of Small Quantities of this compound in Solution
Disposal of solutions containing this compound requires chemical deactivation to render it less harmful before final disposal. This procedure is adapted from protocols for the degradation of aromatic amines.[7]
Materials:
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 1.7 N
-
Sodium hydrogen sulfite (NaHSO₃)
-
Large reaction vessel (e.g., 5-L flask)
-
Stirring apparatus
Procedure:
-
Preparation: In a suitable reaction vessel, prepare a dilute solution of the this compound waste in 1.7 N sulfuric acid. The final concentration of the amide should not exceed 0.01 moles per 3 liters of acid.
-
Oxidation: Slowly add a 0.2 M solution of potassium permanganate to the acidic amide solution while stirring. Use approximately 1 liter of the permanganate solution for every 3 liters of the amide solution.
-
Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation of the aromatic amine moiety.[7]
-
Quenching: After the reaction period, carefully add solid sodium hydrogen sulfite in small portions until the purple color of the excess permanganate disappears. This indicates that the oxidizing agent has been neutralized.[7]
-
Neutralization and Disposal: The resulting solution should be neutralized to a pH between 6.0 and 8.0 using a suitable base (e.g., sodium hydroxide). Once neutralized, this aqueous waste can be collected in a labeled hazardous waste container for disposal through your institution's EHS office. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office. [5][8]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
Caption: Workflow for solid waste disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.igem.org [static.igem.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. p2infohouse.org [p2infohouse.org]
Essential Safety and Logistical Information for Handling N-(8-methoxynaphthalen-1-yl)acetamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-(8-methoxynaphthalen-1-yl)acetamide (CAS No. 102871-77-2) was publicly available at the time of this writing.[1] The following safety and handling guidelines are based on the available data for structurally similar acetamide and naphthalene compounds and should be treated as a baseline. Researchers are strongly advised to perform a thorough risk assessment before handling this compound and to consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound and similar chemical compounds.
| PPE Category | Recommended Specifications |
| Eye and Face Protection | Chemical safety goggles with side-shields are mandatory. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[2] |
| Body Protection | A laboratory coat is required. For operations with a higher risk of exposure, impervious clothing or an apron should be used.[2] |
| Respiratory Protection | If working with the solid compound where dust may be generated, or if handling solutions outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Engineering Controls
-
Ventilation: All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the available safety information for similar compounds.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[4] Use a spatula for transfers. For solutions, use appropriate volumetric glassware and pipetting devices.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal, avoiding dust generation.[4] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]
Storage
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams. |
| Contaminated Materials | All disposable PPE (gloves, etc.), weighing papers, and other materials that have come into contact with the compound should be collected in a designated hazardous waste container. |
General Disposal Guidance:
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
-
All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.[2]
Experimental Protocols
While specific experimental protocols for this compound are not provided in the search results, a general workflow for handling a solid laboratory chemical is outlined below.
Caption: General workflow for handling solid laboratory chemicals.
References
- 1. 102871-77-2 CAS MSDS (N-(8-methoxy-1-naphthyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
